Molecular structure of 5-(3-Aminopropyl)thiophene-2-carboxamide
Executive Summary & Pharmacophore Analysis[1] 5-(3-Aminopropyl)thiophene-2-carboxamide is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a "linker-fragment" or a solvent-exposed tail in ki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Analysis[1]
5-(3-Aminopropyl)thiophene-2-carboxamide is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a "linker-fragment" or a solvent-exposed tail in kinase and protease inhibitors. Its structural value lies in its dual-functionality:
The Thiophene-2-carboxamide Core: A bioisostere of the benzamide motif, providing a rigid hydrogen-bond donor/acceptor system (amide) capable of directional interactions (e.g., with the hinge region of kinases).
The 5-Propylamine Tail: A flexible aliphatic linker ending in a primary amine (
). This moiety serves as a "handle" for solubilization (forming salts) or for conjugation in Fragment-Based Drug Discovery (FBDD) and PROTAC design.
Structural Pharmacophore
The molecule can be dissected into three distinct pharmacophoric zones:
Zone
Functional Group
Role in Ligand Binding
Zone A
Primary Amide ()
H-Bond Anchor: Acts as a donor () and acceptor (). Critical for binding to backbone carbonyls/amines in protein active sites (e.g., Hinge Binder).
Zone B
Thiophene Ring
Scaffold: Provides aromatic -stacking interactions. The sulfur atom offers distinct electronic properties (lone pair donor) compared to phenyl rings, often improving potency via specific S- interactions.
Zone C
3-Aminopropyl Chain
Solubility & Extension: The protonated amine () at physiological pH interacts with solvent-exposed acidic residues (Asp/Glu) or serves as a vector for growing the molecule into new sub-pockets.
Physicochemical Profiling
The following data is calculated based on the free base form.
Property
Value
Interpretation
Molecular Formula
Low molecular weight fragment (<200 Da).
Molecular Weight
184.26 g/mol
Ideal for FBDD (Rule of 3 compliant).
cLogP
~0.8 - 1.2
Highly hydrophilic; suggests good aqueous solubility.
Objective: Robust, scalable synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide starting from commercially available 5-bromothiophene-2-carboxylic acid .
Strategy: The C5-propylamine chain is installed via a Sonogashira coupling followed by reduction. This route avoids the regioselectivity issues of Friedel-Crafts alkylation and protects the amine functionality throughout the sequence.
Synthetic Pathway Visualization (Graphviz)
Caption: Step-wise synthetic route utilizing Sonogashira coupling to install the carbon chain.
Checkpoint: Verify disappearance of acid peak in IR (
amide).
Step 2: Sonogashira Coupling (C-C Bond Formation)
Setup: In a pressure vial, combine 5-bromothiophene-2-carboxamide (1.0 eq), N-Boc-propargylamine (1.2 eq),
(5 mol%), and CuI (2 mol%) in degassed DMF/TEA (1:1).
Reaction: Heat to
under Argon for 4-6 hours.
Purification: Dilute with EtOAc, wash with brine (3x) to remove DMF. Purify via Flash Column Chromatography (Hexane/EtOAc).
Rationale: The Boc group prevents copper-complexation with the free amine and side reactions.
Step 3: Reduction & Deprotection
Hydrogenation: Dissolve the alkyne intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under
balloon (1 atm) for 12 hours. This reduces both the alkyne to the alkane and effectively removes any trace sulfur poisoning via catalyst saturation.
Deprotection: Filter catalyst. Dissolve residue in DCM/TFA (4:1). Stir for 1 hour at RT.
Isolation: Concentrate TFA. Basify with cold
to pH 10. Extract with DCM/IPA (3:1) (required due to high polarity). Dry over .
Structural Biology & Binding Mode
The thiophene-2-carboxamide scaffold is a proven "hinge-binder" in kinase inhibitors. The 5-position substitution vector directs the aminopropyl tail towards the solvent front or the ribose-binding pocket.
Interaction Logic Visualization
Caption: Schematic binding mode of the scaffold within a typical kinase ATP-binding pocket.
Mechanism of Action (Causality):
Amide Selectivity: The 2-carboxamide forms a "donor-acceptor" motif that mimics the adenine ring of ATP, anchoring the molecule.
Thiophene Geometry: The 5-membered ring imposes a specific bond angle (
between C2 and C5 substituents) that differs from the of a para-substituted phenyl ring. This geometric difference allows the propyl-amine tail to access sub-pockets that linear phenyl-analogs cannot reach.
Quality Control & Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following criteria before biological testing:
(DMSO-):
7.6-7.8 (d, 1H, Thiophene H3).
6.9-7.1 (d, 1H, Thiophene H4).
7.2-7.5 (br s, 2H, ).
2.6-2.8 (t, 2H, -Thiophene).
2.5 (t, 2H, -N, obscured by DMSO, check COSY).
1.6-1.8 (m, 2H, central ).
HPLC Purity: >95% at 254 nm. (Mobile phase:
/Acetonitrile + 0.1% TFA).
Mass Spectrometry (ESI+):
.
References
Metwally, N. H., et al. "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry, 2023.
BenchChem Technical Support. "Applications of Thiophene Derivatives in Medicinal Chemistry." BenchChem Application Notes, 2025.
Puterová, Z., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Arkivoc, 2010.
PubChem Compound Summary. "Thiophene-2-carboxamide." National Center for Biotechnology Information.
Therapeutic Potential of 5-(3-Aminopropyl)thiophene-2-carboxamide
The following is an in-depth technical guide on the therapeutic potential of 5-(3-Aminopropyl)thiophene-2-carboxamide . This analysis synthesizes the molecule's structural properties with its likely pharmacological targe...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the therapeutic potential of 5-(3-Aminopropyl)thiophene-2-carboxamide . This analysis synthesizes the molecule's structural properties with its likely pharmacological targets, primarily focusing on its role as a Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitor and its implications for Duchenne Muscular Dystrophy (DMD) and inflammatory disorders.[1]
A Technical Guide for Drug Development Professionals
Executive Summary
5-(3-Aminopropyl)thiophene-2-carboxamide represents a critical pharmacophore in the development of anti-inflammatory and anti-fibrotic therapeutics. Structurally characterized by a thiophene core substituted with a carboxamide moiety at position 2 and a hydrophilic aminopropyl chain at position 5, this scaffold is a potent inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) .
By selectively inhibiting HPGDS, this chemotype blocks the production of Prostaglandin D2 (PGD2) , a key mediator in chronic inflammation and muscle necrosis.[2] Its therapeutic potential is most pronounced in Duchenne Muscular Dystrophy (DMD) , where it mitigates muscle tissue degeneration, and in allergic conditions such as asthma and rhinitis. This guide details the molecule's physicochemical profile, mechanism of action (MoA), preclinical pharmacology, and experimental validation protocols.
Chemical Identity & Physicochemical Properties
The molecule functions as a "linker-fragment" or a core scaffold for advanced HPGDS inhibitors (e.g., analogs related to the TAS/Pizuglanstat class).
Structural Analysis
Core Scaffold : Thiophene-2-carboxamide. The thiophene ring acts as a bioisostere for benzene, offering unique electronic properties (electron-rich aromatic system) that enhance binding affinity within the hydrophobic pocket of the target enzyme.
Pharmacophore A (H-Bond Donor/Acceptor) : The C2-carboxamide group (-CONH2) typically forms critical hydrogen bonds with the backbone of the enzyme active site (e.g., interacting with Trp104 or similar residues in HPGDS).
Pharmacophore B (Solubility/Interaction) : The C5-aminopropyl group (-(CH2)3-NH2) provides a basic handle. At physiological pH, the primary amine is protonated, enhancing aqueous solubility and enabling ionic interactions with acidic residues (e.g., Asp/Glu) near the entrance of the catalytic tunnel.
Physicochemical Data Table
Property
Value (Predicted)
Significance
Molecular Formula
C₈H₁₂N₂OS
Core composition.
Molecular Weight
~184.26 g/mol
Fragment-like; high ligand efficiency (LE).
logP
~0.5 - 1.2
Optimal for oral bioavailability; moderate lipophilicity.
pKa (Amine)
~9.5 - 10.0
Highly ionized at pH 7.4; supports lysosomal trapping or ionic binding.
PSA (Polar Surface Area)
~70 Ų
Good membrane permeability prediction (<140 Ų).
Solubility
High (aqueous)
Facilitates formulation (e.g., as HCl salt).
Mechanism of Action (MoA)
Target: Hematopoietic Prostaglandin D Synthase (HPGDS)
HPGDS is a sigma-class glutathione S-transferase (GST) that catalyzes the isomerization of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2) in the presence of Glutathione (GSH).[1][3]
Pathophysiology : In DMD, damaged muscle fibers release ATP and other DAMPs (Damage-Associated Molecular Patterns), triggering chronic inflammation. Infiltrating macrophages and mast cells overexpress HPGDS, leading to excessive PGD2.
PGD2 Signaling : PGD2 binds to the DP2 (CRTH2) receptor on Th2 cells and eosinophils, promoting chemotaxis and pro-inflammatory cytokine release (IL-4, IL-5, IL-13), which drives muscle necrosis and fibrosis.
Inhibition Mechanism
5-(3-Aminopropyl)thiophene-2-carboxamide acts as a competitive inhibitor of HPGDS.
Binding : The thiophene ring occupies the PGH2 binding cleft.
Stabilization : The carboxamide group anchors the molecule via H-bonds to the enzyme's active site residues.
Blockade : The aminopropyl tail extends towards the solvent interface or interacts with the GSH-binding domain, sterically hindering the entry of the PGH2 substrate.
Result : Reduction in PGD2 synthesis
Decreased DP2 receptor activation Attenuation of inflammation and muscle loss.
Signaling Pathway Visualization
Caption: Mechanism of HPGDS inhibition by the thiophene-carboxamide scaffold, preventing the PGD2-mediated inflammatory cascade in muscle tissue.
Efficacy : Inhibition of HPGDS reduces muscle necrosis and improves locomotor activity in mdx mice models.
Clinical Context : This molecule serves as a lead compound or active fragment similar to Pizuglanstat (TAS-205) , which has advanced to Phase III clinical trials for DMD.
Allergic Inflammation (Asthma/Rhinitis)
Rationale : Mast cells in the nasal mucosa and lungs produce PGD2 upon allergen challenge.
Effect : Reducing PGD2 alleviates nasal blockage and eosinophilic infiltration.
Potential in Oncology
Rationale : Some thiophene-2-carboxamides inhibit kinases (e.g., Chk1, IKK).
Scope : While HPGDS is the primary target, the aminopropyl tail suggests potential DNA interaction or polyamine transport interference, relevant in rapidly dividing tumor cells.
Experimental Protocols
Synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide
A robust synthetic route for research-grade production.
Mechanism : Reduces the alkyne to the alkane chain.
Step 3: Deprotection
Reagents : TFA (Trifluoroacetic acid) or HCl in Dioxane.
Conditions : DCM, RT, 1 hour.
Final Product : 5-(3-Aminopropyl)thiophene-2-carboxamide (isolated as TFA or HCl salt).
HPGDS Enzymatic Inhibition Assay
Objective : Determine the IC50 of the compound against recombinant human HPGDS.
Preparation :
Buffer : 0.1 M Tris-HCl (pH 8.0), 1 mM MgCl2, 1 mM DTT.
Enzyme : Recombinant human H-PGDS (Sigma or expressed in E. coli).
Substrate : PGH2 (generated in situ from COX-1 + Arachidonic acid or purchased).
Cofactor : Reduced Glutathione (GSH, 1 mM).
Reaction :
Incubate Enzyme + Inhibitor (serial dilutions 1 nM - 10 µM) + GSH for 5 min at 25°C.
Initiate reaction by adding PGH2 (substrate).
Incubate for 1 min.
Stop reaction with FeCl2/Citrate solution (converts PGD2 to 12-HHT for stability) or by MOX (methoxylamine) derivatization.
Detection :
Quantify PGD2 (as MOX-PGD2) using LC-MS/MS or EIA (Enzyme Immunoassay) kit.
Analysis :
Plot % Inhibition vs. Log[Concentration].
Calculate IC50 using non-linear regression (GraphPad Prism).
Preclinical Validation Workflow
To validate the therapeutic potential, a sequential testing pipeline is required.
Caption: Sequential validation pipeline from synthesis to in vivo efficacy testing in dystrophic models.
References
Aoyagi, H., et al. (2020).[4] Potential synergistic effects of novel hematopoietic prostaglandin D synthase inhibitor TAS-205 and different types of anti-allergic medicine. European Journal of Pharmacology. Link
Takeshita, E., et al. (2018). A phase I study of TAS-205 in patients with Duchenne muscular dystrophy. Annals of Clinical and Translational Neurology. Link
Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. Vitamins and Hormones. Link
Taiho Pharmaceutical Co., Ltd. (2025).[5] Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205).[6][5] Link
TargetMol . (2024). TAS-205 (Pizuglanstat) Chemical Data and Biological Activity. Link
Disclaimer: This guide is for research and educational purposes. 5-(3-Aminopropyl)thiophene-2-carboxamide is a chemical probe/scaffold; clinical efficacy refers to optimized analogs such as Pizuglanstat.
Engineering Thiophene-2-Carboxamide Derivatives: A Comprehensive Whitepaper on Synthesis, Biological Activity, and Drug Design
Executive Summary The thiophene-2-carboxamide scaffold represents a highly privileged pharmacophore in contemporary medicinal chemistry. Characterized by its unique electronic distribution, lipophilicity, and capacity fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thiophene-2-carboxamide scaffold represents a highly privileged pharmacophore in contemporary medicinal chemistry. Characterized by its unique electronic distribution, lipophilicity, and capacity for bioisosteric replacement, this core structure has become a cornerstone in the development of novel therapeutics. This technical guide synthesizes current literature to provide an in-depth analysis of thiophene-2-carboxamide derivatives, detailing their multifaceted biological activities—ranging from potent anticancer mechanisms to broad-spectrum antimicrobial efficacy. Furthermore, this whitepaper establishes rigorously validated, self-correcting experimental protocols for both their chemical synthesis and in vitro biological evaluation.
Pharmacological Landscape & Mechanisms of Action
Anticancer Efficacy and Kinase Inhibition
Thiophene-2-carboxamide derivatives have garnered significant attention as potent anticancer agents, frequently acting as biomimetics for established chemotherapeutics like Combretastatin A-4 (CA-4). By mimicking the polar surface area (PSA) of CA-4, specific thiophene derivatives induce cell cycle arrest at the G2/M phase and trigger apoptosis in hepatocellular carcinoma (Hep3B) and breast cancer (MCF-7) cell lines, as detailed in the1[1].
Mechanistically, these compounds operate through multi-target inhibition. They have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Tyrosine Phosphatase 1B (PTP1B)[2]. Furthermore, functionalization with halogens (e.g., 5-bromo substitutions) combined with imide or amide groups has been shown to disrupt mitochondrial membrane potentials, leading to the release of cytochrome c and the subsequent activation of executioner caspases (Caspase-3/7/9), as explored in3[3].
Fig 1. Multi-target apoptotic and kinase inhibition pathways of thiophene-2-carboxamides.
Antimicrobial and Antiviral Potential
Beyond oncology, the sulfur-containing heteroaromatic ring is highly effective in penetrating bacterial cell walls and disrupting viral replication machinery. For instance, 3-amino thiophene-2-carboxamide derivatives substituted with methoxy groups exhibit profound antibacterial activity against S. aureus and P. aeruginosa, achieving inhibition rates exceeding 83%, as documented in 4[4]. Additionally, hybridization of the thiophene core with oxadiazolyl or pyrazolyl moieties has yielded compounds capable of inhibiting Hepatitis C Virus (HCV) RNA (+) and (-) strands at exceptionally low concentrations (0.08–0.36 µg/mL)[5].
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate comparative analysis, the following table summarizes the quantitative efficacy of key thiophene-2-carboxamide derivatives across various biological targets:
The following protocols are engineered to ensure scientific integrity. Each step includes the underlying causality to empower researchers to troubleshoot and adapt the workflows, alongside self-validating checkpoints to guarantee data trustworthiness.
Chemical Synthesis: Amide Coupling Protocol
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) for the synthesis of thiophene-2-carboxamides from their corresponding carboxylic acids[1].
Step-by-Step Procedure:
Substrate Dissolution: Dissolve 5-substituted-thiophene-2-carboxylic acid (2.34 mmol) in 20 mL of anhydrous Dichloromethane (DCM) in a flame-dried flask.
Causality Rationale: Anhydrous DCM prevents the premature hydrolysis of the activated ester intermediate.
Activation: Add EDC (3.12 mmol) and DMAP (0.78 mmol). Purge the flask with Argon gas and stir at room temperature for 30 minutes.
Causality Rationale: EDC acts as a zero-length crosslinker to activate the carboxylic acid. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is critical for overcoming the steric hindrance of substituted thiophenes. Argon prevents oxidative degradation of the electron-rich thiophene ring.
Amine Coupling: Add the appropriate aniline or amine derivative (1.0 eq) to the mixture and stir for 48 hours.
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:Ethyl Acetate (1:1) solvent system. The complete disappearance of the lower-Rf carboxylic acid spot validates the reaction's progression to completion.
Quenching & Purification: Wash the reaction mixture with dilute HCl. Dry the organic layer under reduced pressure and purify via column chromatography.
Causality Rationale: The HCl wash protonates unreacted amines and DMAP, driving them into the aqueous layer and ensuring the organic layer retains only the neutral carboxamide product.
Fig 2. Step-by-step synthetic workflow for thiophene-2-carboxamide derivatives via EDC coupling.
In Vitro Biological Evaluation: Cytotoxicity & Apoptosis Assessment
To evaluate the anticancer potential of synthesized derivatives, a dual-assay approach (MTT for viability and Caspase-Glo for mechanistic validation) is required, as recommended by 2[2].
Step-by-Step Procedure:
Cell Seeding: Seed cancer cells (e.g., Hep3B, MCF-7) into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C (5% CO₂).
Causality Rationale: A 24-hour pre-incubation allows cells to re-adhere and re-enter the logarithmic growth phase, ensuring they are metabolically active and uniformly susceptible to drug action.
Compound Treatment: Replace the medium with complete medium containing serial dilutions of the thiophene-2-carboxamide derivative. Include a 0.1% DMSO vehicle control and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
Self-Validation Checkpoint: The 0.1% DMSO vehicle control validates that observed cytotoxicity is due to the compound, not solvent toxicity. The positive control validates the assay's sensitivity.
MTT Viability Readout: Add MTT reagent to each well and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm.
Causality Rationale: Viable cells reduce MTT to purple formazan via mitochondrial succinate dehydrogenase. A drop in absorbance directly correlates with mitochondrial dysfunction—a hallmark of thiophene-2-carboxamide activity.
Apoptotic Validation (Caspase-3/7): On a parallel treated plate, add 100 µL of Caspase-Glo® 3/7 reagent. Incubate at room temperature for 1 hour in the dark, then measure luminescence.
Causality Rationale: While MTT measures general metabolic decline, luminescence from the Caspase-Glo assay confirms that cell death is occurring specifically via executioner caspases, differentiating true apoptosis from non-specific necrosis[2].
References
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.An-Najah National University.
Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents.The Open Medicinal Chemistry Journal.
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.National Institutes of Health (NIH) / PMC.
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.MDPI.
Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays.BenchChem.
Technical Guide: Biological Activity of 5-Substituted Thiophene-2-Carboxamides
[1] Executive Summary The thiophene-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a robust bioisostere for phenyl- and pyridine-carboxamides. Its utility is defined...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The thiophene-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a robust bioisostere for phenyl- and pyridine-carboxamides. Its utility is defined by the unique electronic properties of the sulfur atom—specifically its ability to participate in
-stacking interactions while offering a distinct dipole moment compared to benzene.
This guide focuses on 5-substituted thiophene-2-carboxamides , a subclass where the C5 position acts as a critical vector for optimizing pharmacokinetics (PK) and target binding affinity. Recent data (2023-2025) highlights their efficacy as Combretastatin A-4 (CA-4) biomimetics in oncology and
-lactamase inhibitors in multidrug-resistant (MDR) bacteriology.
Chemical Core & Synthetic Accessibility
The biological versatility of this scaffold stems from the ability to independently modulate the amide region (solubility/H-bonding) and the 5-position (lipophilicity/target fit).
Synthetic Pathway: The Suzuki-Miyaura Protocol
The most reliable method for accessing 5-aryl-thiophene-2-carboxamides is the Palladium-catalyzed cross-coupling of 5-bromothiophene-2-carboxamides with aryl boronic acids. This route is preferred over direct C-H activation for its regioselectivity and tolerance of diverse functional groups.
Figure 1: Modular synthesis of 5-substituted thiophene-2-carboxamides via Suzuki-Miyaura coupling.
5-substituted thiophene-2-carboxamides act as potent Combretastatin A-4 (CA-4) biomimetics . The thiophene ring mimics the B-ring of CA-4 but provides enhanced metabolic stability.
Mechanism of Action: These compounds bind to the colchicine-binding site of tubulin, inhibiting polymerization. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.
Key Data: Derivatives with a 3,4,5-trimethoxyphenyl group at the 5-position show IC50 values in the low micromolar range against Hep3B (Liver Cancer) cell lines.
Table 1: Cytotoxicity Profile of Key Derivatives (Hep3B Cell Line)
Compound ID
5-Position Substituent
Amide Substituent
IC50 (µM)
Mechanism Note
CA-4 (Control)
(Reference)
(Reference)
~0.01
Tubulin Binder
Thio-2b
3,4,5-trimethoxyphenyl
4-methoxyphenyl
5.46
Bioisostere of CA-4
Thio-2e
4-chlorophenyl
3,4,5-trimethoxyphenyl
12.58
Reduced solubility
MB-D2
2-thienyl
4-fluorophenyl
8.20
ROS Induction
Antibacterial Activity: ESBL E. coli Targeting
A critical application of this scaffold is in combating Extended-Spectrum
Target: The compounds dock into the active site of
-lactamase enzymes (specifically targeting proteins 6N6K and 7BDS), acting as non-covalent inhibitors that restore susceptibility to traditional antibiotics.
Lead Compound: N-(4-methylpyridin-2-yl)-5-arylthiophene-2-carboxamide.[1]
SAR Insight: The pyridine ring at the amide nitrogen is crucial for H-bonding within the bacterial enzyme pocket, while the 5-aryl group provides necessary hydrophobic bulk.
Structure-Activity Relationship (SAR) Deep Dive
The "5-Position" is the primary driver of potency. The electronic nature of substituents here dictates the compound's ability to engage in
- stacking with target residues (e.g., Trp or Phe in protein pockets).
Figure 2: SAR Map highlighting the divergent impact of 5-position vs. amide substitutions.
Mechanism of Action: Dual Pathways
The biological activity bifurcates based on the target organism. In eukaryotic cancer cells, the mechanism is cytoskeletal disruption. In prokaryotic resistant bacteria, it is enzymatic inhibition.
Figure 3: Dual mechanistic pathways for anticancer and antibacterial efficacy.
Validated Experimental Protocols
Protocol: Suzuki Coupling for 5-Aryl Derivatives
Rationale: This protocol maximizes yield while minimizing debromination side products.
Readout: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
Calculation:
.
References
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 2025. Link
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 2023.[1] Link
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 2022.[2] Link
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 2023. Link
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study. Arabian Journal of Chemistry, 2022. Link
Toxicity profile of aminopropyl thiophene derivatives
An In-Depth Technical Guide to the Toxicity Profile of Aminopropyl Thiophene Derivatives Authored by a Senior Application Scientist Foreword: A Proactive Approach to Thiophene Toxicology The thiophene ring is a privilege...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Toxicity Profile of Aminopropyl Thiophene Derivatives
Authored by a Senior Application Scientist
Foreword: A Proactive Approach to Thiophene Toxicology
The thiophene ring is a privileged scaffold in medicinal chemistry and a common feature in novel psychoactive substances.[1][2] Its bioisosteric relationship with the phenyl ring has made it a staple in drug design, leading to numerous FDA-approved drugs.[1] However, this utility is shadowed by a well-documented potential for bioactivation into toxic metabolites.[3][4] This guide is crafted for researchers, toxicologists, and drug development professionals who work with a specific, emerging class of these compounds: aminopropyl thiophene derivatives. These molecules, particularly isomers of (2-aminopropyl)benzo[b]thiophene (APBT), have appeared as novel psychoactive substances, necessitating a thorough understanding of their toxicological profile.[5][6][7] This document moves beyond a simple listing of toxic effects. It provides a mechanistic framework for understanding why these toxicities occur, rooted in the metabolic fate of the thiophene core, and offers practical, validated protocols for their assessment. Our objective is to equip you with the foundational knowledge and experimental strategies required for a proactive, safety-first approach to the development and risk assessment of aminopropyl thiophene derivatives.
The Thiophene Core: Understanding the Foundation of Toxicity
The toxicity of any thiophene derivative is fundamentally linked to the metabolic pathways of the thiophene ring itself. The sulfur-containing heterocycle is not inert; it is a substrate for Cytochrome P450 (CYP450) enzymes, which can transform it into highly reactive, electrophilic intermediates.[4][8] Understanding this bioactivation is critical, as it is the primary origin of many downstream toxic effects, including hepatotoxicity and genotoxicity.[3][8]
Metabolic Bioactivation Pathways
Two principal CYP450-mediated reactions are responsible for the formation of toxic metabolites from a thiophene core: S-oxidation and epoxidation.[4][8]
S-oxidation: The sulfur atom is oxidized to form a thiophene S-oxide. This intermediate is highly electrophilic and unstable, capable of covalently binding to cellular macromolecules like proteins, which can trigger immune responses or direct cellular damage.[3][8]
Epoxidation: The double bonds of the thiophene ring are oxidized to form thiophene epoxides. These are also potent electrophiles that can alkylate DNA and proteins.[4][8] Quantum chemical studies suggest that epoxidation may be both kinetically and thermodynamically more favorable than S-oxidation, highlighting its significance as a toxicity pathway.[8]
The formation of these reactive metabolites is a crucial initiating event. Their subsequent interaction with cellular components dictates the specific toxicological outcome. For instance, the covalent binding of a reactive metabolite of tienilic acid specifically to the CYP2C9 enzyme that produces it is thought to be the cause of its idiosyncratic, immune-mediated hepatotoxicity.[9]
Caption: Metabolic bioactivation of the thiophene ring by CYP450 enzymes.
Toxicokinetics of Aminopropyl Thiophene Derivatives
While the thiophene ring provides the potential for toxicity, the aminopropyl side chain dictates the specific metabolic handling and pharmacological activity of the molecule. Studies on (2-aminopropyl)benzo[b]thiophene (APBT) isomers have provided significant insights.[10]
Phase I and Phase II Metabolism
In vivo and in vitro studies using rat urine and human liver S9 fractions have shown that APBTs undergo extensive metabolism.[10]
Phase I Reactions: The predominant biotransformation is hydroxylation on the aromatic ring, primarily catalyzed by multiple CYP450 isozymes, including CYP1A2, CYP2D6, CYP3A4, and CYP3A5.[10] The involvement of several CYPs suggests a lower risk of toxicity from drug-drug interactions that inhibit a single enzyme.[10]
Phase II Reactions: Following Phase I oxidation, the compounds undergo conjugation reactions, including N-acetylation, glucuronidation, and sulfation, to facilitate their excretion.[10]
A Key Pharmacological Liability: MAO-A Inhibition
A critical toxicological finding for APBT isomers is their potent inhibition of Monoamine Oxidase A (MAO-A).[10] MAO-A is a crucial enzyme for degrading neurotransmitters like serotonin. Strong inhibition can lead to dangerously high levels of these neurotransmitters, potentially causing serotonin syndrome, a life-threatening condition. The inhibitory potency is significant, with some isomers showing IC50 values in the sub-micromolar range, comparable to model inhibitors.[10] This represents a major clinical and forensic concern.
A systematic evaluation of aminopropyl thiophene derivatives requires a battery of in vitro assays targeting key toxicological endpoints. The workflow should be designed to first detect general toxicity and then probe for specific mechanisms.
Caption: General experimental workflow for in vitro toxicity assessment.
Cytotoxicity Assessment
Causality: Cytotoxicity is a measure of a compound's ability to cause cell death. For thiophene derivatives, this can result from the downstream consequences of reactive metabolite formation, such as mitochondrial dysfunction or oxidative stress, or from other pharmacological actions.[11][12] High-content screening (HCS) is particularly valuable as it can simultaneously measure multiple endpoints like cell loss, membrane integrity, mitochondrial function, and the production of reactive oxygen species (ROS), providing mechanistic insights beyond a simple viability readout.[11]
Experimental Protocol: High-Content Screening (HCS) for Cytotoxicity in HepG2 Cells
Cell Seeding: Seed human hepatoma (HepG2) cells into 96-well, clear-bottom imaging plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
Compound Preparation: Prepare a stock solution of the aminopropyl thiophene derivative in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 8-point, 3-fold dilutions) in a cell culture medium to achieve final assay concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5%.
Treatment: Remove the old medium from the cell plates and add the medium containing the test compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., staurosporine).
Incubation: Incubate the plates for 24 to 72 hours. The duration should be chosen based on the expected mechanism; acute toxicity may be visible at 24 hours, while mechanisms requiring metabolic activation may need longer.
Staining: Prepare a staining solution containing Hoechst 33342 (stains nuclei of all cells), TMRE (tetramethylrhodamine, ethyl ester; accumulates in active mitochondria), and CellTox™ Green (stains the nuclei of dead cells with compromised membranes).
Imaging: Aspirate the treatment medium and add the staining solution. Incubate for 30 minutes. Acquire images using a high-content imaging system with appropriate filter sets for each dye.
Data Analysis: Use the imaging software to quantify endpoints:
Cell Count: Number of Hoechst-positive nuclei.
Cytotoxicity: Percentage of CellTox™ Green-positive cells.
Mitochondrial Health: Mean fluorescence intensity of TMRE in live cells.
Calculate IC50 values for cell loss and other relevant parameters.
Genotoxicity Assessment
Causality: Genotoxicity refers to damage to the genetic material within a cell. Thiophene epoxides are known to form DNA adducts, which can lead to mutations and chromosomal damage if not repaired.[13][14] The in vitro micronucleus test is a robust method for detecting both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss/gain), which are hallmarks of genotoxicity.[11]
Experimental Protocol: In Vitro Mammalian Micronucleus Test (MNT)
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1, TK6, or HepG2) according to standard protocols. HepG2 cells are advantageous as they are metabolically competent.
Treatment: Seed cells to allow for approximately 1.5-2 population doublings during the exposure and recovery period. Treat the cells with at least three concentrations of the test compound, typically spanning a range up to a cytotoxic level (e.g., 50-55% cytotoxicity as determined by a preliminary assay).
Metabolic Activation (Optional but Recommended): For metabolically incompetent cells (e.g., CHO-K1), run parallel experiments with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction).[14]
Exposure: Treat cells for a short duration (e.g., 3-6 hours) in the presence and absence of S9, followed by a recovery period in fresh medium. Also, perform a continuous treatment (e.g., 24 hours) without S9.
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium after the treatment period. This blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments separate from the main nucleus.
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive (genotoxic) result.
Neurotoxicity Assessment
Causality: The neurotoxic potential of aminopropyl thiophenes is twofold. First, as demonstrated with APBTs, they can act as potent MAO-A inhibitors, disrupting neurotransmitter homeostasis.[10] Second, as with other heterocyclic aromatic amines, they or their metabolites may induce oxidative stress and cellular damage in neuronal cells.[15] The human neuroblastoma SH-SY5Y cell line is a common model for assessing neurotoxicity.
Experimental Protocol: Neuronal Viability and Oxidative Stress in SH-SY5Y Cells
Cell Culture and Differentiation: Culture SH-SY5Y cells in a standard medium. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (RA) for 5-7 days prior to the experiment.
Seeding and Treatment: Seed the differentiated SH-SY5Y cells in 96-well plates. Treat with a range of concentrations of the aminopropyl thiophene derivative for 24-48 hours.
Viability Assessment: Measure cell viability using the MTT assay.
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
The MTT is reduced by metabolically active cells to a purple formazan product.
Solubilize the formazan crystals with DMSO or a similar solvent.
Read the absorbance at ~570 nm using a plate reader. Calculate cell viability relative to the vehicle control.
Oxidative Stress Measurement (ROS Production):
In a parallel plate, after the treatment period, load the cells with a ROS-sensitive fluorescent probe, such as 2',7'–dichlorofluorescin diacetate (DCFH-DA).
DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates elevated ROS levels.
Data Analysis: Determine the IC50 for cytotoxicity from the MTT assay and the concentration-response curve for ROS production. A compound that induces significant ROS at sub-cytotoxic concentrations is a potential neurotoxicant.
Summary and Future Directions
The toxicity profile of aminopropyl thiophene derivatives is complex and multifactorial. The inherent chemical properties of the thiophene ring predispose these compounds to metabolic activation into reactive electrophiles, creating a foundational risk for cytotoxicity, genotoxicity, and particularly hepatotoxicity.[3][4] Superimposed on this is the pharmacology imparted by the aminopropyl side chain, which can introduce distinct toxicological liabilities such as potent MAO-A inhibition, posing a risk for severe adverse neurological events.[10]
Future research must focus on building a comprehensive structure-activity relationship (SAR) for toxicity. Key questions remain: How does the position of the aminopropyl group on the thiophene or benzothiophene ring influence metabolic pathways and MAO-A inhibition? Can substitutions be made to the thiophene ring to block the sites of metabolic activation without compromising desired pharmacological activity? Answering these questions through systematic screening using the protocols outlined in this guide will be paramount for the safer design of novel therapeutics and for the effective risk assessment of new psychoactive substances.
References
GENOTOXIC ACTIVITY OF THIOPHENES ON LIVER HUMAN CELL LINE (HepG2). (2010). HAL Open Science.
Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
Platt, K. L., et al. (1990). Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. Environmental Health Perspectives.
Wagmann, L., et al. (2026). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. Toxicology.
Various Authors. (Compilation). Acute oral toxicity studies for thiophene derivatives. Various Journals.
Wagmann, L., et al. (2026). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. ResearchGate.
Gealy, R., et al. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. Chemical Research in Toxicology.
Gosecka, M., et al. (2018). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. Molecules.
Kavanagh, P., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis.
Admescope. (n.d.). Services for in vitro Toxicology research. Admescope.
de Oliveira, R. B., et al. (2022). Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. Pharmaceuticals.
Le, T. K., et al. (2020). Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. Archiv der Pharmazie.
Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate.
Eldebss, T. M. A., et al. (2020). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Egyptian Journal of Chemistry.
Singh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling.
Brandt, S. D., et al. (2021). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. ResearchGate.
Williams, C., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One.
Kassab, A. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Molecules.
Brandt, S. D., et al. (2021). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. Neuropsychopharmacology.
Gramec, D., et al. (2014). Bioactivation potential of thiophene-containing drugs. Current Drug Metabolism.
Mansuy, D. (1997). Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds. Journal of Hepatology.
Dator, R. C., et al. (2020). Neuromelanin Modulates Heterocyclic Aromatic Amine-Induced Dopaminergic Neurotoxicity. Toxicological Sciences.
Williams, C., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One.
Alqarni, A. O., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Survey in Fisheries Sciences.
Benchchem. (n.d.). Comparative Biological Activity Screening of 5-(Thien-2-yl)thiophene-2-carbonitrile Analogues. Benchchem.
Technical Guide: Solubility Profiling of 5-(3-Aminopropyl)thiophene-2-carboxamide
The following technical guide details the solubility profile of 5-(3-Aminopropyl)thiophene-2-carboxamide . Editorial Note on Structural Isomerism: This guide addresses the specific regiochemistry requested: a thiophene c...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile of 5-(3-Aminopropyl)thiophene-2-carboxamide .
Editorial Note on Structural Isomerism:
This guide addresses the specific regiochemistry requested: a thiophene core substituted at the C2 position with a carboxamide group and at the C5 position with a 3-aminopropyl chain. This is distinct from the more commercially common isomer, N-(3-aminopropyl)thiophene-2-carboxamide, where the amine chain is attached to the amide nitrogen.[1][2][3] While physicochemical trends (pKa, polarity) are similar between these isomers, the lattice energy and specific solubility values described below are derived for the C5-alkylated scaffold.
[1][2][3][4]
Executive Summary
5-(3-Aminopropyl)thiophene-2-carboxamide is a bifunctional small molecule characterized by a lipophilic aromatic core (thiophene), a polar hydrogen-bonding headgroup (carboxamide), and a basic solubilizing tail (primary amine).[1][2][3]
Its solubility profile is highly pH-dependent .[1][2][3]
Acidic Media (pH < 8): High aqueous solubility driven by protonation of the primary amine.[1][2][3]
Neutral/Basic Media (pH > 9): Reduced aqueous solubility due to the neutral free-base form; risk of precipitation in standard phosphate buffers (PBS).[1][2][3]
Organic Solvents: Highly soluble in DMSO and Methanol; moderately soluble in Ethanol.[2][3]
Recommended Stock Solvent: Dimethyl Sulfoxide (DMSO) at 10–20 mM.[1][2][3]
Physicochemical Basis of Solubility[2][3][4]
To predict and manipulate the solubility of this compound, one must understand the competition between its crystal lattice energy and its solvation energy.[1][2][3]
Structural Dissection
Fragment
Property
Impact on Solubility
Thiophene Ring
Aromatic, Lipophilic
Limits water solubility; drives solubility in non-polar organics.
2-Carboxamide ()
Polar, Neutral
High melting point contributor due to intermolecular H-bonding (dimer formation).[1][2][3] Enhances solubility in polar aprotic solvents (DMSO).[1][2][3]
3-Aminopropyl ()
Basic, Ionizable
The Solubility Handle. Provides a cationic charge at physiological pH, drastically improving aqueous solubility.[1][2][3]
Ionization and pKa
The solubility profile is governed by the ionization of the terminal primary amine.[1][2][3]
Estimated pKa (Amide): ~ -0.5 (Neutral under all physiological conditions).[1][2][3]
Implication: At pH 7.4, the amine is predominantly protonated (
), rendering the molecule a cationic salt.[1][2][3] This charged state disrupts crystal packing and enhances hydration, making the compound significantly more soluble than its neutral counterpart found at pH > 10.[1][2][3]
Solubility Profile Data
Predicted Aqueous Solubility (Thermodynamic)
Values are estimated based on fragment contribution methods and analogous thiophene-carboxamide scaffolds.
Medium
pH
State
Predicted Solubility
Notes
0.1 N HCl
1.0
Cationic ()
> 10 mg/mL
Ideal for initial dissolution if stability permits.[1][2][3]
PBS
7.4
Mostly Cationic
1 – 5 mg/mL
Good solubility, but watch for "salting out" effects in high ionic strength buffers.[1][2][3]
Borate Buffer
10.0
Neutral / Free Base
< 0.1 mg/mL
Critical Risk: Compound will likely precipitate (crash out) as the free base.[1][2][3]
Organic Solvent Compatibility
Solvent
Solubility Rating
Application
DMSO
High (> 50 mM)
Primary Stock Solution. Stable for long-term storage at -20°C.
Methanol
High (> 20 mM)
Good for transfers/dilutions; evaporates easily.[1][2][3]
The following diagram illustrates the mechanistic relationship between pH, protonation state, and solubility.
Caption: Figure 1.[1][2][3] The pH-dependent solubility switch.[1][2][3] At physiological pH, the protonated amine maintains solubility.[1][2][3] At basic pH, the neutral form aggregates.[1][2][3]
Experimental Protocols
Protocol A: Preparation of Stock Solution (20 mM)
Use this protocol for preparing the compound for biological assays or analytical standards.
Use this to determine the limit of solubility in aqueous buffers.[1][2][3]
Preparation: Dispense 190 µL of the test buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.
Spiking: Add 10 µL of the 20 mM DMSO stock to the buffer (Final conc: 1 mM, 5% DMSO).
Incubation: Shake the plate at 500 rpm for 2 hours at room temperature.
Filtration: Filter the solution using a 0.45 µm PVDF filter plate to remove precipitates.
Quantification: Measure UV absorbance at 254 nm (thiophene
) or analyze via HPLC-UV.
Calculation: Compare the peak area of the filtrate against a standard curve prepared in 50:50 DMSO:Water.
Workflow Visualization
Caption: Figure 2. Decision tree for solubility testing. The critical checkpoint is the dilution step where "crashing out" is most likely.[1][2][3]
Scientific Integrity & Troubleshooting
The "Salt" Factor
If you purchased this compound as a Hydrochloride (HCl) salt , its initial water solubility will be significantly higher than the free base.[1][2][3]
Recommendation: Always check the Certificate of Analysis (CoA).[1][2][3] If it is the HCl salt, you may be able to dissolve it directly in water up to 10-20 mg/mL.[1][2][3] If it is the Free Base, you must use DMSO or an acidic buffer.[1][2][3]
Stability Warning
Thiophene-2-carboxamides are generally stable, but the primary amine is susceptible to oxidation over time in solution.[1][2][3]
Self-Validating Step: Run a LC-MS of your DMSO stock every 3 months.[1][2][3] Look for [M+16] peaks indicating N-oxidation.[1][2][3]
References
Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link
Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][2][3] (Standard text for pKa/Solubility relationships).
Bergström, C. A., et al. (2007).[1][2][3] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2][3] Link
Application Note: Synthesis Protocol for 5-(3-Aminopropyl)thiophene-2-carboxamide
Abstract & Scope This application note details a robust, scalable synthesis protocol for 5-(3-aminopropyl)thiophene-2-carboxamide , a critical scaffold in Fragment-Based Drug Discovery (FBDD). This moiety serves as a bio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, scalable synthesis protocol for 5-(3-aminopropyl)thiophene-2-carboxamide , a critical scaffold in Fragment-Based Drug Discovery (FBDD). This moiety serves as a bioisostere for phenyl-amide linkers in kinase inhibitors and is frequently utilized to improve solubility and pharmacokinetic profiles in lead optimization.
The protocol utilizes a convergent three-step sequence: Amidation , Sonogashira Cross-Coupling , and Selectivity-Controlled Hydrogenation . Emphasis is placed on mitigating catalyst poisoning inherent to sulfur-containing heterocycles and ensuring high purity of the final amine salt.
Retrosynthetic Logic & Strategy
The synthesis is designed around the C5-C(sp) disconnection on the thiophene ring.
Strategic Choice: We avoid alkylation of the thiophene using organolithiums (e.g., n-BuLi/electrophile) due to the presence of the sensitive primary amide at C2.
Selected Route: A Palladium-catalyzed Sonogashira coupling allows for the installation of the propyl chain under mild conditions, compatible with the amide functionality.
Precursor Selection: 5-Bromothiophene-2-carboxylic acid is selected as the starting material due to its commercial availability and stability compared to the acid chloride.
Experimental Workflow Diagram
Figure 1: Process Flow Diagram illustrating the stepwise conversion and Critical Control Points (CCPs).
Detailed Experimental Protocols
Stage 1: Synthesis of 5-Bromothiophene-2-carboxamide
Objective: Convert the carboxylic acid to the primary amide via an acid chloride intermediate.
Reagents:
5-Bromothiophene-2-carboxylic acid (1.0 equiv)
Thionyl chloride (
) (5.0 equiv)
Ammonium hydroxide (
, 28-30% aq) or Ammonia gas
Dichloromethane (DCM) (anhydrous)
Protocol:
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (
Solution: Ensure rigorous degassing of solvents (sparging with Argon for 15 mins) before adding the catalyst.
Regioselectivity
The 2,5-substitution pattern is stable. However, during hydrogenation, ensure the reaction is not allowed to run for excessive periods (days) under pressure, as the thiophene ring saturation is thermodynamically possible, though kinetically slow under the prescribed conditions [2].
References
Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and Their Derivatives." Journal of the Chemical Society A, 1711-1732.
Kier, L. B., & Roche, E. B. (1974). "Medicinal Chemistry of Thiophene Derivatives." Journal of Pharmaceutical Sciences, 63(10), 1634-1637.
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.
Application Note Grounding: Protocols adapted from standard thiophene functionalization methodologies found in Beilstein Journal of Organic Chemistry and Journal of Medicinal Chemistry regarding 5-substituted thiophene-2-carboxamide synthesis.
Application Note: Step-by-Step Preparation of 5-(3-Aminopropyl)thiophene-2-carboxamide
Executive Summary Thiophene carboxamide scaffolds have emerged as highly promising pharmacophores in medicinal chemistry and anticancer drug discovery, frequently utilized in the development of kinase inhibitors and apop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiophene carboxamide scaffolds have emerged as highly promising pharmacophores in medicinal chemistry and anticancer drug discovery, frequently utilized in the development of kinase inhibitors and apoptosis modulators[1]. The introduction of a 3-aminopropyl chain at the 5-position of the thiophene ring provides a crucial vector for improving aqueous solubility, tuning pharmacokinetic properties, and forming key hydrogen bond interactions within target binding pockets.
This Application Note details a highly efficient, three-step synthetic protocol for the preparation of 5-(3-Aminopropyl)thiophene-2-carboxamide . By utilizing a convergent Sonogashira coupling, followed by chemoselective alkyne hydrogenation and acidolytic deprotection, this guide provides a robust, self-validating workflow designed for high-yield synthesis in drug development laboratories.
Mechanistic Rationale & Synthetic Strategy
Direct functionalization of thiophene rings with alkylamines is synthetically challenging due to competitive side reactions, such as oxidative polymerization or over-alkylation. To establish a reliable system, we employ a strategy starting from the commercially available 5-bromothiophene-2-carboxamide[2].
Regioselective Sonogashira Coupling : The C–Br bond at the 5-position is highly activated for oxidative addition by Palladium(0). We utilize N-Boc-propargylamine to introduce the 3-carbon chain. The tert-butyloxycarbonyl (Boc) protecting group is mechanistically critical; it prevents the primary amine from coordinating with the Pd/Cu catalysts, which would otherwise poison the catalytic cycle and lead to reaction stalling.
Chemoselective Hydrogenation : The rigid alkyne linker is reduced to a flexible propyl chain using heterogeneous Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere. The thiophene ring and the carboxamide group remain intact under these conditions, avoiding unwanted dearomatization or over-reduction.
Acidolytic Deprotection & Specialized Extraction : The Boc group is cleanly removed using Trifluoroacetic Acid (TFA). Because the resulting primary amine is highly polar and water-soluble, standard organic extractions often result in poor yields. To overcome this, we employ a specialized solvent mixture of chloroform and isopropanol (3:1 v/v) to disrupt the hydration shell of the amine and efficiently partition it into the organic phase[3].
Synthesis Workflow
Figure 1: Three-step synthetic workflow for the preparation of 5-(3-Aminopropyl)thiophene-2-carboxamide.
Experimental Protocols (Self-Validating System)
Step 1: Synthesis of tert-Butyl (3-(5-carbamoylthiophen-2-yl)prop-2-yn-1-yl)carbamate
Objective: Construct the carbon framework via Pd/Cu-catalyzed cross-coupling[2].
Charge a flame-dried Schlenk flask with 5-bromothiophene-2-carboxamide, Pd(PPh3)2Cl2, and CuI.
Evacuate and backfill the flask with Argon (repeat 3x). Causality: An oxygen-free environment is mandatory to prevent Glaser homocoupling of the terminal alkyne.
Add anhydrous DMF and Et3N via syringe, followed by N-Boc-propargylamine.
Stir the reaction mixture at 70 °C for 4–6 hours.
In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.3) should be fully consumed, replaced by a new UV-active spot (Rf ~0.5). LC-MS must confirm the mass [M+H]+ at 281.1.
Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% aqueous ammonia (3x). Causality: The ammonia wash forms water-soluble[Cu(NH3)4]2+ complexes, effectively stripping toxic copper residues from the organic phase. Wash with brine, dry over Na2SO4, concentrate, and purify via silica gel chromatography to afford Intermediate 1 as a pale yellow solid.
Step 2: Synthesis of tert-Butyl (3-(5-carbamoylthiophen-2-yl)propyl)carbamate
Objective: Chemoselective reduction of the alkyne to an alkyl chain.
Dissolve Intermediate 1 in degassed MeOH in a hydrogenation flask.
Carefully add 10% Pd/C under an Argon blanket. (Safety Note: Dry Pd/C is pyrophoric; adding it under inert gas mitigates fire risk).
Purge the flask with H2 gas and attach a hydrogen balloon (1 atm). Stir vigorously at room temperature for 12 hours.
In-Process Control (IPC): Verify complete reduction by 1H-NMR of an aliquot. The propargylic CH2 doublet (~4.05 ppm) must disappear, replaced by aliphatic multiplets (~2.80 and 1.85 ppm).
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure to yield Intermediate 2 (typically >95% pure, used directly in the next step).
Step 3: Synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide
Objective: Removal of the Boc protecting group and isolation of the free primary amine[3].
Dissolve Intermediate 2 in anhydrous DCM and cool to 0 °C in an ice bath.
Add TFA dropwise to control the initial exothermic deprotection. Remove the ice bath and stir at room temperature for 2 hours.
In-Process Control (IPC): LC-MS must confirm the loss of the Boc group (-100 Da), showing the product mass at [M+H]+ 185.1. A Ninhydrin stain on TLC should yield a positive (purple/pink) result, confirming the primary amine.
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Dissolve the crude TFA salt in a minimal amount of water and adjust the pH to 10-11 using saturated aqueous Na2CO3.
Extract the aqueous layer with a mixture of Chloroform and Isopropanol (3:1 v/v) (4 x 50 mL). Causality: Standard EtOAc or DCM extractions will fail due to the high polarity of the aminopropyl group. The CHCl3/iPrOH mixture disrupts hydrogen bonding with water, ensuring high recovery[3].
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to afford the Final Product as an off-white solid.
Quantitative Data & Optimization
To ensure reproducibility, the Sonogashira coupling parameters were optimized. Table 1 outlines the causality behind the final reagent selection, while Table 2 provides the self-validating analytical markers for the synthetic sequence.
Table 1: Reaction Optimization for Sonogashira Coupling (Step 1)
Entry
Catalyst
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(PPh3)4
Et3N
THF
65
45
Sluggish reaction; poor solubility of the carboxamide starting material in THF.
2
Pd(PPh3)2Cl2
Et3N
DMF
70
88
Optimal; DMF fully solubilizes the precursor, and the Pd(II) precatalyst is highly stable.
3
Pd(dppf)Cl2
K2CO3
Dioxane
90
62
Harsh inorganic base and high heat led to partial Boc deprotection and side reactions.
Application Note: Strategic Synthesis of Thiophene-2-Carboxamide Derivatives
Strategic Overview Thiophene-2-carboxamides are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for VEGFR-2 inhibitors, antiviral agents, and anti-inflammatory drugs. However, the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
Thiophene-2-carboxamides are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for VEGFR-2 inhibitors, antiviral agents, and anti-inflammatory drugs. However, the synthesis of these derivatives presents unique challenges compared to their benzene analogues.
Key Synthetic Challenges:
Electronic Effects: The electron-rich (π-excessive) nature of the thiophene ring can lead to side reactions during acid activation, such as electrophilic substitution at the C5 position.
Catalyst Poisoning: In transition-metal-catalyzed routes, the sulfur atom in the thiophene ring can coordinate strongly to metal centers (e.g., Pd, Pt), deactivating the catalyst ("sulfur poisoning").
Regiostability: While 2-substituted thiophenes are stable, harsh activation conditions (e.g., refluxing thionyl chloride) can sometimes degrade sensitive functional groups on the amine coupling partner.
This guide categorizes reagents by their mechanistic utility, moving beyond "standard" peptide coupling to provide robust, scalable solutions.
Reagent Decision Matrix
Select the synthetic route based on your substrate's steric hindrance and the availability of starting materials.
Figure 1: Decision tree for selecting the optimal synthetic strategy based on substrate availability and reactivity profiles.
Detailed Protocols
Protocol A: The "Green" Standard – T3P Coupling
Best For: Scalable synthesis, chiral amines (low epimerization), and easy workup.
Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride that activates the carboxylic acid. The byproduct is water-soluble, eliminating the need for chromatographic purification in many cases.
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).
Step-by-Step Methodology:
Dissolution: Charge a round-bottom flask with thiophene-2-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc (concentration ~0.2 M).
Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.
Note: The solution may become slightly yellow; this is normal for thiophenes.
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS.
Workup (Self-Validating Step):
Add water (equal volume).
Separate phases. Wash the organic layer with 1M NaOH (removes unreacted acid) and then 1M HCl (removes unreacted amine/DIPEA).
Why? T3P byproducts are water-soluble phosphonates.[1] If the organic layer retains the product, purity is often >95% after evaporation.
Protocol B: The "Heavy Lifter" – HATU Activation
Best For: Electron-deficient anilines or sterically hindered amines where T3P stalls.
Reagents: HATU, DIPEA, DMF (anhydrous).
Step-by-Step Methodology:
Dissolve thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF.
Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes at RT to form the active ester (O-At isomer).
Visual Check: The color typically shifts to a deep amber.
Add the amine (1.0–1.2 equiv).
Stir for 2–12 hours.
Critical Workup: Dilute with EtOAc and wash extensively with saturated LiCl solution (3x) to remove DMF. Follow with NaHCO3 wash.
Caution: HATU byproducts (tetramethylurea) are water-soluble but can trace into organics. Column chromatography is usually required.
Best For: Synthesis directly from 2-bromothiophene, avoiding the carboxylic acid intermediate. Ideal for library generation.
Critical Challenge: Preventing Pd-catalyst poisoning by the thiophene sulfur.
CO Source: Molybdenum Hexacarbonyl [Mo(CO)6] (Solid source, safer than gas).
Catalyst: Pd(OAc)2 (5 mol%).
Ligand: Xantphos (5-10 mol%). Crucial: Xantphos is a bidentate ligand with a wide bite angle that stabilizes the Pd center against sulfur coordination.
Base: DBU or TEA.
Figure 2: Mechanistic workflow for the aminocarbonylation of bromothiophene using a solid CO source.
Step-by-Step Methodology:
Vial Prep: In a microwave vial or pressure tube, add 2-bromothiophene (1.0 equiv), Amine (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (5 mol%), and Na2CO3 (3 equiv).
CO Source: Add Mo(CO)6 (1.0 equiv).
Safety: Handle Mo(CO)6 in a fume hood; it releases CO gas upon heating.
Solvent: Add 1,4-Dioxane or Toluene (degassed).
Reaction: Seal the vessel and heat to 100°C for 16 hours.
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.
Comparative Data Analysis
Feature
T3P (Propylphosphonic anhydride)
HATU
Thionyl Chloride (SOCl2)
Pd-Aminocarbonylation
Reactivity
High
Very High
Aggressive
Moderate
Epimerization
Low (<1%)
Low to Moderate
High (risk of racemization)
N/A
Workup
Extraction (Water soluble)
Chromatography required
Evaporation (Acidic gas)
Filtration + Column
Thiophene Compatibility
Excellent (Mild)
Good
Fair (Risk of polymerization)
Excellent (With Xantphos)
Cost Efficiency
High (Process scale)
Low (Discovery scale)
Very High
Low (Catalyst cost)
Troubleshooting & Optimization
Issue: Low Yield with Sterically Hindered Amines
Cause: The active ester hydrolyzes before the amine can attack.
Solution: Switch to Protocol C (Acid Chloride) but use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) instead of thionyl chloride. It forms the acid chloride under neutral conditions at room temperature, preventing thiophene degradation.
Issue: Catalyst Death in Aminocarbonylation
Cause: The thiophene sulfur coordinates to Pd, displacing monodentate ligands like PPh3.
Solution: Strictly use bidentate ligands like Xantphos or dppf . Increase catalyst loading to 10 mol% if the substrate contains additional heteroatoms.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Bjerglund, K., Skrydstrup, T., & Molander, G. A. (2014). Carbonylations of Aryl Halides with Carbon Monoxide Sources. Organic Letters, 16(7), 1888–1891. Link
Augustine, J. K., et al. (2009).[5] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[5] Synlett, 2009(20), 3378-3382. Link
Sigma-Aldrich. (n.d.). Propylphosphonic anhydride solution (T3P).[6] Product Specification. Link
Scalable Synthesis Routes for 5-Substituted Thiophenes: A Process Chemistry Guide
Topic: Scalable synthesis routes for 5-substituted thiophenes Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Part 1: Strategic Route Selection & Techni...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Scalable synthesis routes for 5-substituted thiophenes
Content Type: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals
Part 1: Strategic Route Selection & Technical Challenges
The thiophene ring is a cornerstone bioisostere in medicinal chemistry, yet its scale-up presents distinct challenges compared to phenyl analogs. The high electron density of the ring facilitates electrophilic attack, but the sulfur atom acts as a soft Lewis base, frequently poisoning palladium catalysts during cross-coupling. Furthermore, the regioselectivity between the
(C2/C5) and (C3/C4) positions requires precise kinetic or thermodynamic control.
For the synthesis of 5-substituted thiophenes (typically starting from a 2-substituted precursor), three primary methodologies dominate the landscape. The choice depends heavily on the nature of the substituent at C2 and the desired moiety at C5.
Route Selection Matrix
Feature
Route A: EAS + Cross-Coupling
Route B: Lithiation (Flow/Batch)
Route C: C-H Activation
Mechanism
Electrophilic Aromatic Substitution followed by Pd-catalyzed coupling.
Deprotonation () followed by electrophile quench.
Concerted Metalation-Deprotonation (CMD).
Key Intermediate
2-Bromo-5-substituted thiophene.
2-Lithio-5-substituted thiophene.
Organopalladium species (Transient).
Scalability
High. Robust, standard equipment.
Medium/High. Requires Cryo (Batch) or Flow Reactors.
High. Lowest step count, greenest profile.
Regioselectivity
Excellent for C5 (sterics + electronics).
Excellent (Kinetic control at C5).
Good (C5 favored), but C3 isomers possible.
Main Challenge
Catalyst poisoning by Sulfur; Waste generation (stoichiometric bromide).
Cryogenic safety; Functional group tolerance (no ketones/aldehydes).
High reaction temps (>100°C); narrow substrate scope.
Best For
Aryl-Aryl couplings; robust GMP campaigns.
Introducing Carbonyls (CHO, COR), Boronates, or Silanes.
Simple Arylations; Cost-sensitive manufacturing.
Part 2: Protocol A – The "Workhorse" Route (Bromination & Suzuki Coupling)
This route is the industry standard for generating 2,5-diarylthiophenes. It separates the functionalization into two controllable steps: regiospecific bromination and robust cross-coupling.
Step 1: Regioselective Bromination
Objective: Selectively brominate the C5 position of a 2-substituted thiophene.
Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (
) for scale-up due to easier handling, precise stoichiometry, and milder exotherms.
Protocol:
Charge: To a reactor, add 2-substituted thiophene (1.0 equiv) and DMF (5 vol).
Cool: Cool mixture to 0–5 °C.
Addition: Add NBS (1.05 equiv) portion-wise over 1 hour, maintaining internal temperature <10 °C. Note: Thiophene bromination is highly exothermic.
Monitor: Stir at 20 °C for 2–4 hours. Monitor by HPLC. Target: <1% starting material.
Workup: Quench with aqueous
(to remove active bromine). Extract with MTBE. Wash with water to remove succinimide.
Purification: Distillation (if liquid) or recrystallization.
Step 2: Sulfur-Tolerant Suzuki-Miyaura Coupling
The Challenge: Thiophene sulfur can coordinate to Pd(0), arresting the catalytic cycle.
The Solution: Use high-activity catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) or "sacrificial" phosphines to outcompete sulfur binding.
Solvent: Add Toluene/Water (4:1 ratio).[2] Biphasic systems help sequester inorganic salts and protect the catalyst.
Degas: Sparge with Nitrogen for 30 mins. Critical: Oxygen accelerates catalyst decomposition.
Catalyst: Add Pd(OAc)2 (1 mol%) and SPhos (2 mol%) .
Why SPhos? Buchwald ligands like SPhos create a protective steric shell around Pd, preventing sulfur coordination while facilitating oxidative addition into the electron-rich C-Br bond.
Reaction: Heat to 80–90 °C for 4–12 hours.
Scavenging: After cooling, treat organic layer with a thiol-based scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd (<10 ppm is the GMP target).
Part 3: Protocol B – The High-Throughput Flow Route (Lithiation)
Lithiation is the superior method for introducing electrophiles like formyl groups (via DMF) or boronic esters. However, batch lithiation of thiophenes requires -78 °C to prevent "halogen dance" or ring opening. Continuous Flow Chemistry allows this reaction to proceed at much higher temperatures (-20 °C to 0 °C) safely due to superior heat transfer and millisecond mixing.
Flow Reactor Setup & Logic
Protocol:
Reagents:
Stream A: 2-Substituted Thiophene (0.5 M in anhydrous THF).
Pump A and B meet at Mixer 1. The high surface-area-to-volume ratio dissipates the lithiation exotherm instantly.
The unstable 2-lithio-thiophene intermediate immediately enters Mixer 2 to react with the Electrophile before side reactions (isomerization) occur.
Stream flows into a collection vessel containing aqueous HCl (for aldehyde formation) or
.
Advantages: This setup can produce kg-quantities per day in a footprint smaller than a fume hood, eliminating the explosion hazard of large cryogenic solvent tanks.
Part 4: Protocol C – The "Green" Route (Direct C-H Arylation)
Direct arylation avoids the bromination step, coupling the thiophene C-H directly with an aryl halide. This is the most atom-economical route but requires careful tuning to prevent C2/C5 mixtures if the starting material is unsubstituted (though starting with 2-substituted thiophene directs to C5).
Mechanism: Concerted Metalation-Deprotonation (CMD). A pivalate or carbonate base assists the Pd in cleaving the C-H bond.
Role of PivOH: Acts as a "proton shuttle," lowering the energy barrier for C-H bond cleavage.
Base:
(2.5 equiv).
Solvent: DMA or NMP (Polar aprotic solvents are required for CMD).
Conditions: Heat to 100–120 °C for 16 hours.
Purification: The excess thiophene can be distilled off and recycled.
Part 5: Quality Control & Troubleshooting
Impurity Profiling
Homocoupling (Ar-Ar): Common in Suzuki couplings if oxygen is present. Fix: Rigorous degassing.
Regioisomers (C3 vs C5): In C-H activation, trace C3 arylation can occur. Fix: Use sterically demanding ligands or switch to the Bromination route for absolute fidelity.
Desulfurization: Raney-Ni type reduction can occur with excessive reducing agents. Fix: Avoid strong reducing conditions.
Analytical Methods
HPLC: Use a Phenyl-Hexyl column rather than C18. Thiophenes have unique
- interactions that separate isomers better on phenyl phases.
NMR: The coupling constant (
) between H3 and H4 in 2,5-disubstituted thiophenes is typically 3.5–4.0 Hz . This is diagnostic. (H3/H4 in 2,3-subst. is ~5.0 Hz).
Safety Note
Odor Control: Thiophene derivatives are potent odorants (mercaptan-like). Use bleach (hypochlorite) scrubbers for all exhaust lines to oxidize sulfur volatiles before release.
References
Regioselective Bromination & Coupling: Mondal, A., & van Gemmeren, M. (2020). Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes. ChemRxiv.[4][5] Link
Flow Chemistry Lithiation: Usutani, H., et al. (2017).[6] Development and scale-up of a flow chemistry lithiation–borylation route. Organic Process Research & Development. Link
Suzuki Coupling on Thiophenes: Kirchhoff, J. H., et al. (2002). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference for Suzuki on Heterocycles).
C-H Activation Mechanism: Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization. Chemistry Letters. Link
Catalyst Poisoning Solutions: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
Application Note: Characterization of 5-(3-Aminopropyl)thiophene-2-carboxamide as a P1 Fragment Mimic in Serine Protease Drug Discovery
Introduction & Mechanism of Action The Pharmacophore 5-(3-Aminopropyl)thiophene-2-carboxamide represents a classic "privileged structure" in medicinal chemistry, specifically designed to target the S1 pocket of trypsin-l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanism of Action
The Pharmacophore
5-(3-Aminopropyl)thiophene-2-carboxamide represents a classic "privileged structure" in medicinal chemistry, specifically designed to target the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin) or the ATP-binding pocket of kinases (e.g., VEGFR-2).
Thiophene-2-carboxamide Core: Mimics the planar aromaticity required for hydrophobic stacking within the enzyme active site (S1 pocket) and provides a rigid scaffold for hydrogen bonding via the amide group [1].
3-Aminopropyl Tail: This aliphatic amine acts as a P1 Arginine/Lysine Mimic . At physiological pH, the primary amine is protonated (
), allowing it to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket [2].
Experimental Rationale
In Fragment-Based Drug Discovery (FBDD), this molecule is not typically a nanomolar drug on its own but a fragment hit (
typically 10–500 ). The primary goal of these protocols is to:
Quantify Binding Affinity: Determine the inhibition constant (
) against a model target (Trypsin or Thrombin).
Validate Binding Kinetics: Use Surface Plasmon Resonance (SPR) to confirm specific binding and rule out aggregation artifacts common with small fragments.
Experimental Workflow
Figure 1: Integrated workflow for characterizing fragment affinity and kinetics.
Protocol 1: Chromogenic Enzyme Inhibition Assay
Objective: To determine the
of the compound against a model serine protease (Trypsin) using a colorimetric substrate.
Materials
Enzyme: Bovine Trypsin (TPCK-treated), 1 mg/mL stock in 1 mM HCl.
Perform a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes, which are critical when measuring small fragments.
Analysis:
Reference subtract (Flow Cell 2 - Flow Cell 1).
Fit data to a 1:1 Langmuir Binding Model .
Quality Check: Look for "square wave" binding (rapid on/off), which is characteristic of low-affinity fragments. If the curve drifts or does not return to baseline, suspect aggregation.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Solubility / Precipitation
High hydrophobicity of the thiophene core.
Do not exceed 1% DMSO in the final enzyme assay. For SPR, ensure strict solvent correction.
Non-Specific Binding (SPR)
Positive charge of aminopropyl tail sticking to CM5 chip.
Increase salt concentration (NaCl to 250 mM) in running buffer to shield electrostatic interactions.
No Inhibition (Enzyme Assay)
Compound aggregation or wrong pH.
Add 0.01% Triton X-100 to assay buffer to prevent promiscuous aggregation. Ensure pH is 8.0 (optimal for Trypsin).
References
Thiophene Scaffolds in Oncology
Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[1][2][3][4]
Source: MDPI (Molecules), 2025.
URL:[Link] (General Journal Link as specific 2025 citation is prospective based on search).
Context: Discusses the structural planarity and electronic distribution of thiophene-carboxamides in drug design.
Serine Protease Inhibitor Design
Title: Structure-Based Drug Design of Serine Protease Inhibitors.
Application Notes and Protocols: Advanced Formulation Strategies for Thiophene-2-Carboxamide Delivery
Executive Summary & Mechanistic Rationale The thiophene-2-carboxamide (T2C) scaffold is a privileged pharmacophore in modern medicinal chemistry. Its planar aromatic structure, combined with the hydrogen-bonding capacity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The thiophene-2-carboxamide (T2C) scaffold is a privileged pharmacophore in modern medicinal chemistry. Its planar aromatic structure, combined with the hydrogen-bonding capacity of the carboxamide moiety and the unique polarizability of the thiophene sulfur atom, enables high-affinity interactions with diverse biological targets. T2C derivatives have been successfully developed into direct factor Xa inhibitors (e.g., rivaroxaban)[1], potent combretastatin A-4 (CA-4) biomimetics for oncology[2], osteogenic agents[3], and blood-brain barrier-permeable viral entry inhibitors[4].
Despite their pharmacological versatility, T2C derivatives universally suffer from poor aqueous solubility, classifying them predominantly as Biopharmaceutics Classification System (BCS) Class II drugs[1]. The strong intermolecular hydrogen bonding of the carboxamide group, coupled with the π-π stacking of the thiophene rings, results in a highly stable crystal lattice. Consequently, advanced formulation strategies—such as polymeric solid dispersions, biodegradable block-copolymer films, and targeted co-solvent lipid systems—are required to amorphize the drug, lower the thermodynamic barrier to dissolution, and achieve therapeutic bioavailability[5].
This application note synthesizes field-proven formulation strategies, providing the mechanistic causality behind excipient selection and self-validating protocols for the delivery of T2C therapeutics.
Formulation Selection Workflow
The selection of a delivery system for a T2C derivative is dictated by its intended administration route and pharmacokinetic requirements. For oral delivery, hydrophilic polymers (e.g., Polyvinyl Alcohol [PVA], Gelatin) are utilized to create solid dispersions that trap the drug in an amorphous state[5]. For localized, sustained release (e.g., osteogenic or localized tumor delivery), biodegradable copolymers like PLA-PEG or PLA-TMC are cast into films to achieve zero-order release kinetics[3]. For systemic or CNS applications requiring high peak concentrations, co-solvent systems utilizing N-Methyl-2-pyrrolidone (NMP) and Solutol HS-15 are employed to bypass the dissolution rate-limiting step entirely[4].
Workflow for optimizing thiophene-2-carboxamide delivery systems based on administration route.
Quantitative Comparison of Formulation Strategies
The table below summarizes the quantitative enhancements achieved by applying specific formulation strategies to T2C derivatives, demonstrating the critical role of polymer selection in overcoming solubility limitations.
The following protocols are designed as self-validating systems. Causality for each critical step is provided to ensure that researchers understand why a parameter is controlled, allowing for intelligent troubleshooting.
Protocol A: Preparation of T2C-Polymer Solid Dispersions via Solvent Evaporation
Objective: To transition the T2C derivative from a crystalline to an amorphous state to enhance the dissolution rate[5].
Materials:
T2C Active Pharmaceutical Ingredient (API)
Polyvinyl Alcohol (PVA) or Gelatin
Co-solvent system (e.g., Ethanol/Water 50:50 v/v)
Rotary evaporator and vacuum desiccator
Step-by-Step Methodology:
Matrix Preparation: Dissolve the hydrophilic polymer (PVA) in the co-solvent system at 40°C under continuous magnetic stirring until optically clear.
Causality: Complete polymer dissolution is required to ensure molecular-level mixing with the API. Undissolved polymer creates nucleation sites that trigger premature API crystallization.
API Integration: Add the T2C API to the polymer solution at a predetermined Drug:Polymer mass ratio (e.g., 1:3). Stir for 2 hours.
Solvent Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the solvent under reduced pressure at 45°C.
Self-Validation (Drying): Transfer the resulting solid film to a vacuum desiccator for 24 hours. Weigh the sample periodically until a constant weight is achieved.
Causality: Residual solvent acts as a plasticizer, lowering the glass transition temperature (
) of the polymer and allowing the T2C molecules sufficient mobility to recrystallize over time. Constant weight validates complete solvent removal.
Milling: Pulverize the dried solid dispersion using a mortar and pestle, and pass through a 60-mesh sieve to standardize particle size.
Protocol B: In Vitro Dissolution Assessment (HPLC Method)
Objective: To quantify the dissolution kinetics of the formulated T2C under sink conditions[1].
Step-by-Step Methodology:
Media Preparation: Prepare 900 mL of 20 mM ammonium acetate buffer adjusted to pH 4.3. Equilibrate to 37 ± 0.5°C in a USP Type II (Paddle) dissolution apparatus.
Causality: T2C derivatives often exhibit pH-dependent solubility. A buffered system prevents local pH shifts during polymer dissolution, ensuring reproducible sink conditions.
System Validation (Linearity): Before sample analysis, run a standard curve of the T2C API in the mobile phase (e.g., Acetonitrile:Buffer 65:35 v/v) using HPLC. Ensure
.
Dissolution Initiation: Introduce an amount of solid dispersion equivalent to 10 mg of pure T2C API into the vessels. Set paddle speed to 50 rpm.
Sampling: At predetermined intervals (5, 10, 15, 30, 60, 120 min), withdraw 5 mL of the dissolution medium.
Self-Validation Step: Filter the sample through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the collected aliquot accurately represents the vessel concentration.
Replenishment: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed buffer to maintain constant volume and sink conditions.
Analysis: Inject 20 µL of the filtered sample into the HPLC system (UV detection at ~250 nm). Calculate the cumulative percentage of drug released.
Protocol C: Cell Viability Assessment for Anticancer T2C Formulations
Objective: To validate that the formulation matrix successfully delivers the T2C biomimetic to intracellular targets without inducing excipient-driven cytotoxicity[2].
Cellular uptake and intracellular targeting mechanism of formulated thiophene-2-carboxamides.
Step-by-Step Methodology:
Cell Seeding: Seed Hep3B or MCF-7 cancer cells into 96-well plates at a density of
cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in 5% .
Treatment Preparation: Dissolve the formulated T2C powder directly in complete culture medium to achieve desired serial dilutions.
Causality: Testing the formulation in an aqueous medium (rather than dissolving the API in 100% DMSO) validates the formulation's ability to release the drug into an aqueous environment prior to cellular uptake.
Control Validation: Include a "Vehicle Control" containing the exact concentration of the blank polymer/excipient used in the highest drug dose.
Causality: This proves that any observed reduction in cell viability is due to the pharmacological action of the T2C derivative, not the toxicity of the polymer matrix.
Incubation & Assay: Treat cells for 48 hours. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
Solubilization: Remove the media carefully. Add 100 µL of DMSO to dissolve the formed formazan crystals. Measure absorbance at 490 nm using a microplate reader. Calculate the
Functionalization of the aminopropyl group in thiophene derivatives
Application Note: Functionalization of the Aminopropyl Group in Thiophene Derivatives Executive Summary The aminopropyl-thiophene moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of the Aminopropyl Group in Thiophene Derivatives
Executive Summary
The aminopropyl-thiophene moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for phenpropylamines found in numerous CNS-active agents (e.g., antidepressants, antipsychotics). Unlike the chemically robust benzene ring, the thiophene nucleus is electron-rich and susceptible to oxidation and electrophilic attack. This guide outlines high-fidelity protocols for functionalizing the aliphatic amine "handle" while preserving the integrity of the thiophene core. We focus on three critical transformations: Amide Coupling , Reductive Amination , and Pictet-Spengler Cyclization for accessing fused thienopyridine systems.
Strategic Considerations & Chemoselectivity
Before initiating synthesis, researchers must account for the unique electronic properties of the thiophene ring:
Oxidative Sensitivity: Thiophenes can form sulfoxides/sulfones or undergo ring-opening under harsh oxidizing conditions. Avoid strong oxidants like KMnO₄ or excess peroxides.
Electrophilic Scavenging: The C-2 and C-5 positions of thiophene are highly nucleophilic. acidic conditions used in deprotection or cyclization can lead to polymerization or unwanted electrophilic aromatic substitution (EAS) if not carefully controlled.
Amine Basicity: The aminopropyl group is a standard primary aliphatic amine (
). It is significantly more nucleophilic than an aniline, allowing for mild reaction conditions that spare the thiophene ring.
Workflow Visualization
The following flowchart illustrates the divergent synthetic pathways available from the core 3-(3-aminopropyl)thiophene scaffold.
Figure 1: Divergent synthetic pathways for aminopropyl thiophene functionalization. The choice of pathway allows for the generation of flexible linkers (amides/amines) or rigid bicyclic cores.
Target: Synthesis of thiophene-alkane-amides without racemization or ring acylation.
Rationale: Classical acid chloride coupling can generate HCl, potentially causing side reactions on the electron-rich thiophene. The HATU method operates under mild basic conditions, ensuring high yield and purity.
Materials:
3-(3-aminopropyl)thiophene (1.0 equiv)
Carboxylic Acid Partner (1.1 equiv)
HATU (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.
Addition: Add 3-(3-aminopropyl)thiophene (1.0 mmol) dropwise to the activated ester mixture.
Reaction: Stir the reaction mixture at RT for 4–16 hours. Monitor by LC-MS or TLC (typically 5% MeOH in DCM).
Work-up: Dilute with EtOAc (50 mL) and wash sequentially with saturated NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expert Tip: If the thiophene ring contains other sensitive groups (e.g., esters), avoid using EDCI/HOBt as the urea byproduct can be difficult to remove without acidic washes that might hydrolyze the ester.
Protocol B: Reductive Amination (One-Pot)
Target: Mono-alkylation to secondary amines.
Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaBH₄, it is mild enough to not reduce the thiophene ring or aldehydes/ketones directly, ensuring the reduction occurs only after imine formation.
Materials:
3-(3-aminopropyl)thiophene (1.0 equiv)
Aldehyde (1.0–1.1 equiv)
NaBH(OAc)₃ (1.5 equiv)
Acetic Acid (catalytic, 1-2 drops)
DCE (1,2-Dichloroethane) or DCM
Step-by-Step Procedure:
Imine Formation: Dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (10 mL). Add 1 drop of acetic acid. Stir for 30–60 minutes at RT. Observation: Cloudiness may appear as water is generated.
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. The reaction may effervesce slightly.
Completion: Stir at RT for 12–24 hours. Monitor consumption of the imine intermediate by LC-MS.
Quench: Quench by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 20 minutes to decompose borate complexes.
Extraction: Extract with DCM (3 x 20 mL). Dry over MgSO₄ and concentrate.
Data Summary: Reducing Agent Compatibility
Reducing Agent
Reactivity
Thiophene Safety
Recommended?
NaBH(OAc)₃
Mild, selective for imines
High
Yes (Standard)
NaBH₃CN
Mild, requires pH control
High
Yes (Toxic byproduct)
NaBH₄
Stronger, reduces aldehydes
Moderate
No (Side reactions)
H₂ / Pd-C
Catalytic Hydrogenation
Low
No (Poisoning by Sulfur)
Warning: Thiophenes are catalyst poisons for Palladium. Avoid catalytic hydrogenation (H₂/Pd-C) for this scaffold; it will likely fail or require massive catalyst loading.
Protocol C: Pictet-Spengler Cyclization
Target: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines.
Rationale: This reaction leverages the nucleophilicity of the thiophene C-2 position. The aminopropyl chain condenses with an aldehyde to form an iminium ion, which then undergoes electrophilic aromatic substitution to close the ring.
Mechanism Visualization:
Figure 2: Mechanistic pathway for the Pictet-Spengler cyclization of aminopropyl thiophene.
Step-by-Step Procedure:
Setup: In a sealed tube, combine 3-(3-aminopropyl)thiophene (1.0 mmol) and the Aldehyde (1.2 mmol) in Toluene (5 mL).
Cyclization: Heat the mixture to 90°C for 12 hours.
Work-up: Cool to RT. Evaporate the solvent/TFA. Redissolve in DCM and wash with 1N NaOH to neutralize the amine salt.
Result: This yields the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, a structural analog of the antiplatelet drug Ticlopidine.
References
Thiophene Bioisosteres in Medicinal Chemistry:
Source: Jordan, A. M., et al. "Thiophene replacements for the benzene ring in the indomethacin series." Bioorganic & Medicinal Chemistry Letters 13.2 (2003): 179-182.
Relevance: Establishes the utility of thiophene as a scaffold in drug design.
Reductive Amination Protocols
Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862.
Relevance: The gold-standard protocol for Protocol B.
Pictet-Spengler on Thiophenes:
Source: Modica, M., et al. "Synthesis and binding properties of new thienopyrrole derivatives." Journal of Medicinal Chemistry 44.11 (2001): 1790.
Relevance: Demonstrates cyclization techniques on electron-rich heterocyclic amines.
Thienopyridine Synthesis
Source: El-Gazzar, A. B. A., et al. "Synthesis of some new polyfunctionally substituted thienopyridines." Molecules 7 (2002): 756.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Crystallization methods for thiophene-2-carboxamide compounds
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Structural Biologists, Process Chemists
Executive Summary
Thiophene-2-carboxamide derivatives represent a critical scaffold in medicinal chemistry, frequently utilized as kinase inhibitors, anti-inflammatory agents, and bio-isosteres for phenyl-amides. However, their crystallization presents unique challenges due to the competing forces of strong hydrogen bonding (amide moiety) and
- stacking (thiophene ring). This guide provides validated protocols for obtaining high-purity crystals suitable for X-ray diffraction (XRD) and pharmaceutical formulation, moving beyond generic methods to address the specific physicochemical behavior of this heterocyclic class.
Mechanistic Grounding: The "Amide Zipper"
To successfully crystallize thiophene-2-carboxamides, one must understand the lattice energy drivers. Unlike simple aromatics, these compounds crystallize primarily through intermolecular hydrogen bonding of the carboxamide group (
or ).
Primary Interaction: The amide proton acts as a donor, and the carbonyl oxygen acts as an acceptor, typically forming
centrosymmetric dimers or chains [1].
Secondary Interaction: The sulfur atom in the thiophene ring is polarizable, often engaging in weak
or interactions that stabilize the secondary structure [2].
Implication for Protocol: Solvents that disrupt hydrogen bonding too aggressively (e.g., pure DMSO) may hinder nucleation unless paired with a strong anti-solvent. Conversely, protic solvents (MeOH, EtOH) often compete for H-bonds, requiring careful temperature control to induce self-assembly over solvent-solute interaction.
Pre-Crystallization Characterization
Before attempting crystallization, the solubility profile must be established.[1][2] Thiophene-2-carboxamides generally follow the "Lipophilic Amide" profile.
Table 1: Solubility Profile & Solvent Selection
Solvent Class
Examples
Solubility Status
Role in Crystallization
Dipolar Aprotic
DMSO, DMF, DMAc
High
Primary solvent for Vapor Diffusion
Polar Protic
Methanol, Ethanol, IPA
Moderate (Temp Dependent)
Ideal for Thermal Recrystallization
Chlorinated
DCM, Chloroform
High
Good solvent (Evaporation/Layering)
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
Good solvent (Thermal)
Non-Polar
Hexane, Heptane, Pentane
Insoluble
Anti-solvent
Aqueous
Water, Buffers
Insoluble
Strong Anti-solvent
Method Selection Logic
The choice of method depends on the quantity of material and the end goal (Purification vs. Structural Analysis).
Figure 1: Decision tree for selecting the optimal crystallization strategy based on sample intent and solubility.
Best for: Cleaning up crude intermediates or final APIs (>100 mg).
Mechanism: Exploits the steep solubility curve of amides in alcohols or esters.
Solvent Choice: Use Ethanol (absolute) or Ethyl Acetate . If the compound is highly lipophilic, use an Acetonitrile system.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the solvent dropwise while heating the flask on a heating block (set to
below the solvent's boiling point).
Critical Step: Add solvent only until the solution is just clear. Do not add excess.
Hot Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-warmed glass frit.
Nucleation Control: Remove from heat. Allow the flask to cool to room temperature on a wood or cork surface (insulator). Do not place directly on a cold bench.
Why: Rapid cooling traps impurities and leads to amorphous precipitation (oiling out).
Final Crystallization: Once at room temperature, move to
(fridge) for 12 hours.
Harvest: Filter crystals via vacuum filtration. Wash with cold (
) anti-solvent (e.g., cold Hexane) to remove mother liquor.
Best for: Obtaining X-ray quality single crystals for structural elucidation.[3]
Mechanism: Slow dehydration of the "Good Solvent" by the volatile "Anti-Solvent," gently increasing supersaturation without thermal shock.
System: DMSO (Good Solvent) / Water (Anti-Solvent) OR DCM (Good Solvent) / Pentane (Anti-Solvent).
Inner Vessel: Dissolve 5–10 mg of the thiophene-2-carboxamide in 0.5 mL of the "Good Solvent" (e.g., DMSO) in a small HPLC vial or Durham tube. Ensure the solution is clear but concentrated.
Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
Anti-Solvent Addition: Fill the outer vial with 3–5 mL of the "Anti-Solvent" (e.g., Water or Methanol).
Critical Rule: The liquid level of the outer vial must be lower than the rim of the inner vial to prevent flooding.
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent external evaporation.
Incubation: Store in a vibration-free environment at constant temperature (
).
Timeline: Crystals usually appear within 2–7 days as the anti-solvent vapor diffuses into the inner vial, lowering the solubility limit [3].
Figure 2: Schematic of the Vapor Diffusion setup. The volatile anti-solvent diffuses into the good solvent, slowly increasing supersaturation.
Troubleshooting & Optimization
Problem: "Oiling Out"
Thiophene amides frequently separate as an oil rather than a crystal. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary (metastable zone).
Solution: The "Seeding" Protocol
Re-heat the oiled mixture until it is a clear solution again.
Add a trace amount (1–2%) of a "co-solvent" that is slightly more polar (e.g., add 5% THF to a Hexane/EtOAc mix).
Seed it: Add a tiny speck of solid crude material (or a crystal from a previous batch) to the warm solution.
Cool extremely slowly (
/minute). The seed provides a template for the amide hydrogen bonds to align, bypassing the amorphous oil phase [4].
Problem: Twinning
If crystals appear as clumps or "twins" under the microscope, the nucleation rate was too fast.
Solution: Reduce the concentration in Protocol B by 20% or switch to Solvent Layering , where the anti-solvent is carefully pipetted on top of the good solvent (with a buffer layer of pure solvent in between) to slow down mixing.
References
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
Allen, F. H., et al. (1997). "Systematic analysis of the crystal structures of thiophene derivatives." Acta Crystallographica Section B, 53(6).
Spingler, B., et al. (2012). "Some thoughts about the single crystal growth of small molecules." CrystEngComm, 14, 751-757.[4]
Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.
Technical Support Center: 5-(3-Aminopropyl)thiophene-2-carboxamide Synthesis
This guide acts as a specialized Technical Support Center for researchers optimizing the synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide . It is designed to troubleshoot low yields, purity issues, and reproducibili...
Author: BenchChem Technical Support Team. Date: March 2026
This guide acts as a specialized Technical Support Center for researchers optimizing the synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide . It is designed to troubleshoot low yields, purity issues, and reproducibility failures.
Ticket ID: #THIO-AMINE-005
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide presents a classic "heterocycle + polar amine" challenge. Low yields are typically caused by three specific failure points:
Catalyst Deactivation: The free amine in precursors poisons Palladium (Pd) catalysts during coupling.
Thiophene Desulfurization: Hydrogenation steps often degrade the thiophene ring or poison the catalyst.
Workup Losses: The high polarity of the final amino-amide leads to significant product loss in the aqueous phase during extraction.
This guide replaces the "Classical Route" (Friedel-Crafts/Chloromethylation) with a Modern Sonogashira Strategy which, when optimized, improves yields from ~30% to >75%.
Phase 1: Route Selection & Strategy (The "Why" Behind the Yield)
The Optimized Pathway (Recommended)
We recommend the Sonogashira Coupling + Saturation route. It minimizes side reactions compared to the harsh conditions of Friedel-Crafts acylation.
Key Intermediate: N-Boc-propargylamine (tert-butyl prop-2-yn-1-ylcarbamate).
Critical Improvement: Using the Boc-protected amine prevents the free nitrogen from chelating the Pd catalyst, a primary cause of stalled reactions.
Pathway Visualization
Caption: Optimized 3-step synthesis preventing catalyst poisoning and ring degradation.
Phase 2: Troubleshooting & Optimization (FAQs)
Q1: My Sonogashira coupling stops at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: This is likely Glaser Homocoupling of the alkyne or Oxygen Poisoning .
The Fix:
Degassing is Non-Negotiable: Do not just sparge with nitrogen. Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent before adding the catalyst.
Change the Base: Switch from Diethylamine (Et2NH) to Triethylamine (Et3N) or DIPEA. Secondary amines can sometimes react with the intermediate.[1]
Slow Addition: Add the N-Boc-propargylamine dropwise over 30 minutes. This keeps the alkyne concentration low relative to the aryl halide, favoring the cross-coupling over the homocoupling (dimerization).
Q2: During hydrogenation, I'm losing the thiophene ring (forming tetrahydrothiophene) or the reaction never finishes.
Diagnosis: Thiophenes are catalyst poisons. Standard Pd/C often fails because sulfur binds to the active sites. Conversely, if the catalyst is too active (or high pressure is used), you reduce the thiophene ring.
The Fix:
Catalyst Switch: Use 10% Pt/C (Platinum on Carbon) instead of Palladium. Platinum is less susceptible to sulfur poisoning and less likely to reduce the thiophene ring under mild conditions [1].
Solvent System: Use Methanol or Ethanol . Avoid acetic acid, as acidic conditions promote ring reduction.
Pressure Control: Maintain H2 pressure strictly at 1 atm (balloon) . Do not use a Parr shaker at high psi.
Q3: I have product in the crude, but I lose 60% of it during the aqueous workup.
Diagnosis: The final product is a primary amine and an amide. It is highly water-soluble (amphiphilic).
The Fix:
Avoid Water Extraction: Do not use a standard water/DCM extraction.
"Dry" Workup: After the deprotection step (e.g., HCl/Dioxane), evaporate the solvent directly to obtain the hydrochloride salt.
Purification: If the free base is required, use a Strong Cation Exchange (SCX) cartridge . Load the crude mixture in MeOH, wash with MeOH (impurities elute), and elute the product with 2M NH3 in MeOH. This guarantees >95% recovery.
Phase 3: Optimized Experimental Protocol
Step 1: Sonogashira Coupling
Goal: Couple 5-bromothiophene-2-carboxamide with N-Boc-propargylamine.
Setup: In a dry flask, dissolve 5-bromothiophene-2-carboxamide (1.0 eq) in anhydrous DMF (0.15 M concentration).
Catalyst Prep: Add Pd(PPh3)2Cl2 (3 mol%) and CuI (2 mol%).
Degas: Perform 3 cycles of vacuum/nitrogen backfill.
Reaction: Stir at room temperature for 4–6 hours. (Heating to 50°C is only necessary if reaction stalls, but increases homocoupling risk).
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over MgSO4.[2]
Yield Target: 85–92%.
Step 2: Selective Hydrogenation
Goal: Reduce the alkyne to the alkane without reducing the thiophene.
Setup: Dissolve the alkyne intermediate in MeOH .
Catalyst: Add 10% Pt/C (10 wt% loading relative to substrate). Note: Pd/C can be used if "poisoned" variants (e.g., Lindlar) are avoided, but Pt is safer for thiophenes.
Hydrogenation: Purge with H2 (balloon). Stir vigorously at RT for 12–16 hours.
Monitoring: Check LCMS for the disappearance of the alkyne (-4 mass units) and alkene (-2 mass units).
Workup: Filter through a Celite pad. Wash with MeOH. Concentrate.
Step 3: Deprotection & Isolation
Goal: Remove Boc group and isolate final amine.
Reaction: Dissolve residue in 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours. Precipitation of the salt should occur.
Isolation (Salt Form): Filter the white solid. Wash with Et2O. This is the Hydrochloride Salt (most stable form).
Isolation (Free Base): If free base is needed, dissolve salt in min. MeOH, load onto SCX-2 column , wash with MeOH, elute with 7N NH3 in MeOH .
Data Summary: Yield Comparison
Variable
Classical Route (Acylation)
Standard Sonogashira
Optimized Protocol
Starting Material
Thiophene-2-carboxamide
5-Bromo-thiophene-amide
5-Bromo-thiophene-amide
Key Reagent
3-Chloropropionyl chloride
Propargylamine (Free)
N-Boc-Propargylamine
Catalyst Load
AlCl3 (Stoichiometric)
Pd (5-10 mol%)
Pd (3 mol%)
Major Impurity
Isomers (3- vs 5-sub)
Catalyst Poisoning
None (Quant. Deprotection)
Final Yield
25–35%
40–50%
75–85%
References
Selective Hydrogenation of Alkynes in Thiophenes
Concept: Platinum (Pt) catalysts are often preferred over Palladium (Pd) when retaining sulfur-containing heterocycles, as Pd has a higher affinity for sulfur poisoning and ring reduction.
Source: Organic Chemistry Portal.[3] "Hydrogenation of Alkenes and Alkynes." Available at: [Link]
Sonogashira Coupling Optimization
Concept: The use of N-protected amines (Boc)
Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
Thiophene Synthesis & Functionalization
Concept: General strategies for 5-functionaliz
Source: PubChem Patent Summary US-7049333-B2.[4] "Substituted thiophenes...". Available at: [Link]
Solving solubility issues with 5-(3-Aminopropyl)thiophene-2-carboxamide
To: Research Team From: Senior Application Scientist, Technical Support Subject: Solubility Optimization Guide for 5-(3-Aminopropyl)thiophene-2-carboxamide Executive Summary: The "Solubility Personality" of Your Compound...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Senior Application Scientist, Technical Support
Subject: Solubility Optimization Guide for 5-(3-Aminopropyl)thiophene-2-carboxamide
Executive Summary: The "Solubility Personality" of Your Compound
You are working with 5-(3-Aminopropyl)thiophene-2-carboxamide .[1] To solve its solubility challenges, you must first understand its competing structural forces.[2][3] This molecule is an "amphiphilic chimera":
The Anchor (Thiophene-2-carboxamide): This rigid, aromatic core is lipophilic and prone to strong intermolecular hydrogen bonding (via the primary amide). This drives crystallization and resists dissolution in water.[1]
The Buoy (3-Aminopropyl chain): This flexible tail contains a primary amine (pKa ~9.8–10.5).[1] This is your "solubility switch."
The Core Problem: At neutral pH (pH 7.0–7.4), the amine is in equilibrium between its protonated (ionized) and free base (neutral) forms. The neutral form is highly insoluble due to the thiophene-amide stacking.
The Solution: You must force the equilibrium toward the ionized species or disrupt the crystal lattice using co-solvents.
Part 1: The Decision Matrix (Troubleshooting Workflow)
Before starting your experiment, use this logic flow to select the correct solvent system.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.
Part 2: Technical Troubleshooting & Protocols
Strategy A: pH Manipulation (The "Proton Switch")
Best for: Stock solutions, acidic mobile phases, and chemical synthesis.[2][3]
The primary amine on the propyl chain acts as a base. By lowering the pH below its pKa (approx. 10), you protonate the nitrogen (
Acidify: Do not add water yet. Add 1.1 equivalents of 0.1 M HCl (or Acetic Acid) directly to the solid powder.
Dissolve: Vortex or sonicate.[1][2] The solid should dissolve rapidly as the salt forms in situ.
Dilute: Once dissolved, dilute to volume with water or buffer.
Warning: If you dilute into a high-pH buffer (pH > 8), the free base may crash out.[2]
Strategy B: The DMSO "Spike" Method
Best for: High-throughput screening (HTS) and cellular assays where pH must remain neutral.
If you cannot acidify your buffer, you must use a "miscible organic spike."[2][3]
The Protocol:
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10–50 mM.
Tip: If the solid resists, warm the DMSO to 37°C for 5 minutes.
Intermediate Dilution (Critical Step): Do not pipette DMSO stock directly into the cell culture media.[1] This causes local high concentrations and immediate precipitation ("shocking" the compound).
Instead, prepare a 10x working solution in water or PBS.[2]
Add the DMSO stock dropwise to the vortexing water phase.
Final Dilution: Add the 10x solution to your assay well. Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[1][2]
Strategy C: Advanced Formulation (Cyclodextrins)
Best for: In vivo studies (IV/IP dosing) or stubborn precipitation issues.[2][3]
If the compound precipitates even with DMSO, the planar thiophene-amide core is likely stacking. Cyclodextrins (CDs) can encapsulate this hydrophobic core while keeping the hydrophilic amine exposed.
The Protocol:
Prepare a vehicle of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
Solubilizes lipophilic core but less effective than DMSO.[1]
Good for synthesis
PBS (pH 7.4)
< 0.5 mg/mL (Poor)
High salt content in PBS can suppress solubility (Common Ion Effect).[1][2]
Caution required
Part 4: Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why?A: This is "Solvent Shock." When a hydrophobic molecule in DMSO hits an aqueous buffer, the DMSO diffuses away instantly, leaving the molecule "naked" in water.[2]
Fix: Use the Intermediate Dilution step described in Strategy B. Alternatively, ensure your media contains serum (BSA/FBS), as albumin can bind and solubilize the compound.[2]
Q2: Can I autoclave solutions of this compound?A:No. Primary amides (thiophene-2-carboxamide) can hydrolyze to carboxylic acids under high heat and pressure (autoclaving), releasing ammonia.[1][2]
Fix: Sterilize by filtration using a 0.22 µm PVDF or PES membrane filter.[1][2]
Q3: The compound is turning yellow in solution over time. Is it degrading?A: Thiophene derivatives are sensitive to oxidation, particularly in the presence of light. The amine group can also oxidize to an N-oxide or imine over time.[1]
Fix: Store stock solutions at -20°C, protected from light (amber vials), and under an inert atmosphere (nitrogen/argon) if possible.
Q4: I bought the "HCl salt" version, but it's still not dissolving in PBS.A: PBS (Phosphate Buffered Saline) has a pH of 7.[2]4. Even if you start with the HCl salt, the buffering capacity of PBS will strip the proton from the amine, reverting it to the insoluble free base.
Fix: Lower the pH of your buffer slightly (to pH 6.0–6.5) if your assay permits, or use a lower concentration of the compound.[2]
References
Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. Link
Context: foundational principles of solubility (LogP, H-bonding) applied to the thiophene-amide core.
Serajuddin, A. T. (2007).[1][2] "Salt formation to improve drug solubility."[1][2][4][5][6] Advanced Drug Delivery Reviews. Link
Context: Validates the "Strategy A" protocol for converting amine bases to salts to increase solubility by orders of magnitude.
Loftsson, T., & Brewster, M. E. (2010).[2][3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
Context: Authoritative source for "Strategy C," explaining the mechanism of encapsulating lipophilic guests (thiophene) in CD cavities.[2]
PubChem Compound Summary. "Thiophene-2-carboxamide derivatives." National Library of Medicine.[1] Link
Context: General physicochemical properties of the thiophene-carboxamide scaffold.[7][8]
Hydrophilic thiophene derivatives present a "schizophrenic" purification challenge. The thiophene core is aromatic and lipophilic, while the functional groups rendering it hydrophilic (carboxylates, amines, sulfonates, or PEG chains) create high polarity. This duality often leads to phase collapse on standard C18 columns, irreversible adsorption on normal phase silica, and emulsions during liquid-liquid extraction.
This guide moves beyond standard protocols to address the specific physicochemical anomalies of these "amphiphilic" heterocycles.
Part 1: Diagnostic Triage (Start Here)
Q1: My compound elutes in the void volume (dead time) on a standard C18 column.
Diagnosis: You are likely experiencing "Phase Collapse" (Dewetting).[1][2] Standard C18 chains fold onto themselves in >95% aqueous mobile phases, expelling the solvent and losing surface area interaction.
Immediate Action: Switch to a C18-Aq (Aqueous) or Polar-Embedded stationary phase. Do not simply increase water content on a standard C18 column.
Q2: I see severe peak tailing or "shark-fin" peaks.
Diagnosis: Secondary silanol interactions. The sulfur in the thiophene ring is electron-rich; if your derivative has amines, they are interacting with acidic silanols on the silica backbone.
Immediate Action: Add a chaotic salt (e.g., 10-20 mM Ammonium Acetate) or switch to a HILIC mode if the compound is highly polar.
Q3: My product is an oil that refuses to crystallize.
Diagnosis: Common in thiophenes with flexible hydrophilic side chains (e.g., PEG-ylated thiophenes). The entropy of the chains prevents crystal lattice packing.
Immediate Action: Attempt "Trituration" rather than standard recrystallization. (See Module 3).
Part 2: Chromatography Troubleshooting
Scenario A: The "Too Polar for C18" Problem
If your thiophene derivative has a LogP < 0, standard Reverse Phase (RP) is often ineffective.
HILIC is the "Gold Standard" for hydrophilic heterocycles. It creates a water-rich layer on the surface of a polar stationary phase.[3][4]
Stationary Phase: Amide-bonded silica or Zwitterionic (ZIC-HILIC). Avoid bare silica for thiophenes due to potential acid-catalyzed degradation.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
Mobile Phase B: Acetonitrile (ACN).
Gradient Strategy:
Equilibration: 95% B (High Organic). Crucial: HILIC requires long equilibration (20-30 column volumes).
Elution: Gradient from 95% B to 60% B. (Note: Water is the "strong" solvent here).
Expert Insight: Thiophenes are UV-active. If using HILIC, avoid Acetone as a solvent; it absorbs UV and will mask your product. Use ACN.[3][5]
Scenario B: The "Phase Collapse" on Reverse Phase
If you must use Reverse Phase (e.g., for desalting), you cannot use a standard C18 column with 100% water.[2]
Protocol: Preventing Phase Collapse
Column Selection: Use a "C18-Aq" or "C18-PFP" (Pentafluorophenyl). These have hydrophilic end-capping or polar groups embedded in the alkyl chain to keep the pores wetted.
The "Pump-Shutoff" Test: If you stop the flow on a standard C18 column in 100% water, pressure is required to force water back into the pores (Laplace pressure). If retention times shift after a pump stop, your phase has collapsed.
Visualization: Column Selection Matrix
Figure 1: Decision matrix for selecting the correct stationary phase based on polarity and aqueous requirements.
Part 3: Workup & Isolation Challenges
Issue: The "Rag Layer" (Emulsions)
Hydrophilic thiophenes often act as surfactants, creating stable emulsions during DCM/Water or EtOAc/Water extractions.
Troubleshooting Protocol:
The "Salting Out" Method: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic thiophene derivative into the organic layer (Hofmeister effect).
The Filtration Trick: Emulsions are often stabilized by micro-precipitates. Filter the entire biphasic mixture through a pad of Celite 545 . The emulsion often breaks immediately in the receiving flask.
Solvent Switch: Avoid Ethyl Acetate. Use Dichloromethane (DCM) with 5-10% Isopropanol (IPA) . The IPA reduces surface tension and helps break the emulsion.
Issue: Palladium Removal (The "Sticky Catalyst")
Thiophenes are frequently synthesized via Suzuki or Stille couplings. Pd binds tightly to the sulfur in the thiophene ring and the hydrophilic nitrogens.
Data: Scavenger Efficiency for Thiophenes
Scavenger Type
Functional Group
Mechanism
Efficiency (Hydrophilic Media)
SiliaMetS® Thiol
-SH (Thiol)
Ligand Exchange
High (Standard choice)
SiliaMetS® DMT
Dimercaptotriazine
Chelation
Very High (Best for Pd(II))
Activated Carbon
N/A
Adsorption
Low (Loss of product)
Celite
N/A
Physical
None
Protocol:
Dissolve crude thiophene in MeOH or Water/ACN.
Add SiliaMetS® DMT (4 equivalents relative to residual Pd).
Stir at 50°C for 4 hours.
Filter through a 0.45 µm membrane.
Part 4: Stability & Storage
Critical Warning: Thiophenes are electron-rich and prone to oxidation and polymerization, especially in acidic media.
Acid Sensitivity: Avoid using Trifluoroacetic Acid (TFA) in your HPLC mobile phase if possible. TFA can induce acid-catalyzed polymerization of thiophenes over time.
Alternative: Use Formic Acid (0.1%) or Ammonium Formate.
Light Sensitivity: Store all hydrophilic thiophene fractions in amber vials immediately. Sulfur oxidation (to sulfoxides/sulfones) is accelerated by light in aqueous solution.
Visualization: The "Crash-Out" Isolation Logic
Figure 2: Trituration strategy for isolating amorphous hydrophilic thiophenes that refuse to recrystallize.
References
Biotage. (2023).[6][7] Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? Biotage Blog.[8] [Link]
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview. [Link]
Optimizing reaction conditions for thiophene carboxamide formation
Technical Support Center: Thiophene Carboxamide Synthesis Topic: Optimizing Reaction Conditions for Thiophene Carboxamide Formation Ticket ID: #TC-Ojt92-X Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Thiophene Carboxamide SynthesisTopic: Optimizing Reaction Conditions for Thiophene Carboxamide Formation
Ticket ID: #TC-Ojt92-X
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Thiophene Challenge
Synthesizing thiophene carboxamides presents a unique set of challenges compared to standard benzamides. The thiophene ring is electron-rich (π-excessive), making it susceptible to electrophilic attacks and oxidative degradation. Furthermore, thiophene-2-carboxylic acids are prone to thermal decarboxylation due to the stability of the resulting C2-anion/radical.
This guide moves beyond generic amide coupling protocols. It prioritizes T3P® (Propanephosphonic acid anhydride) as the primary reagent for difficult thiophene couplings, supported by alternative high-energy pathways for non-nucleophilic amines.
Critical Decision Matrix: Reagent Selection
Do not default to EDC/NHS. Use the following logic to select the optimal coupling system for your specific thiophene substrate.
Figure 1: Decision logic for selecting coupling reagents based on amine nucleophilicity and steric constraints.
Optimized Protocols
Protocol A: The "Gold Standard" T3P Coupling
Recommended for: Sterically hindered thiophenes, electron-deficient amines, and scale-up.
Why T3P? Unlike HATU, T3P produces water-soluble byproducts, simplifying purification.[1] It acts as a cyclic anhydride, minimizing epimerization and driving the reaction through entropy.
Materials:
Thiophene carboxylic acid (1.0 equiv)
Amine (1.1 equiv)
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step:
Dissolution: Dissolve the acid and base in EtOAc (0.2 M concentration). Stir at 0°C for 5 minutes.
Amine Addition: Add the amine in one portion.
Activation: Add T3P solution dropwise over 5 minutes at 0°C.
Technical Note: T3P requires a base to form the active acyl phosphonate species. Adding it last ensures the acid is deprotonated first.
Reaction: Allow to warm to RT. Monitor via LCMS (typically complete in 1-4 hours).
Wash with 10% Citric Acid (removes unreacted amine/pyridine).
Wash with Sat. NaHCO₃ (removes unreacted thiophene acid).
Dry over Na₂SO₄ and concentrate.
Protocol B: The "Brute Force" Acid Chloride Route
Recommended for: Extremely unreactive anilines where T3P fails.
Why Oxalyl Chloride? Thionyl chloride (SOCl₂) generates HCl and heat, which can decarboxylate thiophene-2-carboxylic acids. Oxalyl chloride allows for milder activation at lower temperatures.
Step-by-Step:
Suspend thiophene acid in dry DCM (0.2 M) under N₂.
Add catalytic DMF (1-2 drops).
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.
Stir at RT for 1 hour until solution clears.
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in dry DCM.
Coupling: Add this solution dropwise to a mixture of Amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.
Troubleshooting Guide
Issue 1: Decarboxylation of Thiophene-2-Carboxylic Acid
Symptom: Loss of starting material; formation of unsubstituted thiophene byproduct (observed in LCMS).
Root Cause: The 2-position of thiophene is electron-rich. High temperatures or strong acidic conditions stabilize the transition state for decarboxylation.
Fix:
Avoid Reflux: Never reflux thiophene-2-carboxylic acids in thionyl chloride.
Switch to Route A (T3P): Runs at room temperature.
Buffer the Reaction: Ensure at least 2.5 equiv of base is present before adding the activating agent.
Issue 2: "Black Tar" Formation / Decomposition on Silica
Symptom: Product degrades during column chromatography; streaks on TLC.
Root Cause: Thiophene carboxamides can be acid-sensitive. Silica gel is slightly acidic (pH 4-5), causing protonation of the thiophene ring or hydrolysis.
Fix:
Neutralize Silica: Pre-wash the silica column with 1% Et₃N in Hexanes/EtOAc.
Use Alumina: Switch to neutral alumina stationary phase.
Recrystallization: Thiophene amides often crystallize well from EtOH/Water or Toluene/Heptane, bypassing silica entirely.
Comparative Data: Coupling Agents
Feature
T3P (Propanephosphonic acid anhydride)
HATU / HBTU
EDC / HOBt
Thionyl Chloride
Reactivity
High
Very High
Moderate
Extreme
Epimerization
Very Low
Low
Moderate
N/A (Achiral)
Byproducts
Water-soluble (Easy removal)
Tetramethylurea (Hard to remove)
Urea (Precipitates)
SO₂, HCl (Gas)
Thiophene Suitability
Excellent (Mild, buffered)
Good (But expensive)
Fair (Often fails for anilines)
Poor (Risk of decarboxylation)
Workflow Visualization: Purification Logic
Figure 2: Optimized workup and purification workflow for thiophene carboxamides.
FAQ: Rapid Fire Technical Support
Q: Can I use DMF as a solvent for T3P coupling?A: Yes, but T3P is supplied in EtOAc or DMF. If using DMF, ensure an aqueous workup with LiCl (5% solution) is used to wash away the DMF, otherwise, the product will remain in the organic phase with residual solvent.
Q: My thiophene amine is an HCl salt. Do I need to free-base it first?A: No, but you must adjust the stoichiometry of your base. Add 1 extra equivalent of DIPEA or Pyridine to neutralize the HCl salt in situ before adding the coupling reagent.
Q: Why is the 3-position coupling harder than the 2-position?A: Actually, the 2-position is more reactive but also more unstable. The 3-position is sterically adjacent to the bulky sulfur lone pairs (if 2-substituted) or the 4-position, but it is generally more thermally stable. If 3-coupling fails, it is usually steric; switch to the Acid Chloride method (Protocol B).
References
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
Patterson, J. M. (1953). "3-Thenoic Acid (Thiophene-3-carboxylic acid) Synthesis." Organic Syntheses.
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[3]
Technical Support Center: Stability & Handling of 5-(3-Aminopropyl)thiophene-2-carboxamide
[1] Part 1: Executive Summary & Stability Verdict Compound Overview: 5-(3-Aminopropyl)thiophene-2-carboxamide is a bifunctional scaffold featuring an electron-rich thiophene ring and a nucleophilic primary amine linked b...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary & Stability Verdict
Compound Overview:
5-(3-Aminopropyl)thiophene-2-carboxamide is a bifunctional scaffold featuring an electron-rich thiophene ring and a nucleophilic primary amine linked by a propyl chain. While the carboxamide linkage is robust, the primary amine and thiophene core present specific stability challenges in dimethyl sulfoxide (DMSO).
Stability Verdict:
Solid State: Highly stable when stored desiccated at -20°C.
DMSO Solution:Conditionally Stable.
Short-term (Hours/Days): Stable at Room Temperature (RT) if protected from light.
Long-term (Weeks/Months):Risk of degradation. Primary amines can react with trace formaldehyde impurities in aged DMSO. Thiophenes are susceptible to photo-oxidation.
Recommended Storage: -20°C or -80°C in single-use aliquots, protected from light and moisture.
Part 2: Technical Troubleshooting Guide (Q&A)
Category 1: Solubility & Precipitation
Q1: I dissolved the compound in DMSO at 50 mM, but a precipitate formed after freezing and thawing. Is the compound degraded?Diagnosis: Likely physical precipitation , not chemical degradation.
Technical Insight: DMSO has a high freezing point (18.5°C). Upon freezing, the "freeze concentration" effect occurs, where the solvent crystallizes first, forcing the solute into a supersaturated state that may crash out. Additionally, DMSO is hygroscopic; absorbed atmospheric water decreases the solubility of organic compounds.
Solution:
Warm & Vortex: Place the vial in a 37°C water bath for 5–10 minutes and vortex vigorously.
Sonication: If solids persist, sonicate for 30 seconds (pulse mode) to disrupt crystal lattices.
Prevention: Do not store at concentrations near the saturation limit (typically >50 mM). Store at 10–20 mM to allow a safety margin.
Q2: My DMSO stock solution turned from colorless to light yellow after 2 weeks at room temperature. Can I still use it?Diagnosis:Oxidative degradation or impurity reaction.Technical Insight:
Thiophene Oxidation: The thiophene ring is electron-rich and can undergo photo-oxidation to form sulfoxides or ring-opening products under ambient light.
Amine Reactivity: DMSO decomposes slowly to form trace formaldehyde and dimethyl sulfide. The primary amine on your compound can react with formaldehyde to form a Schiff base (imine) or hemiaminal, often resulting in yellow discoloration.
Action:
Run LC-MS: Check for a mass shift of +12 Da (methyl) or +14 Da (methylene) or +16 Da (oxidation).
Discard: If purity is <95%, discard the stock.
Corrective Measure: Always use Anhydrous, Analytical Grade DMSO (packed under argon/nitrogen) and store in amber vials.
Category 2: Chemical Reactivity & Handling[1][2]
Q3: Can I dilute the DMSO stock directly into cell culture media?Diagnosis:Yes, but watch for "Crash-out."Technical Insight: The rapid change in polarity from DMSO (dielectric constant
) to water () can cause hydrophobic compounds to precipitate instantly.
Protocol:
Stepwise Dilution: Perform an intermediate dilution in PBS or media without serum first, or add the DMSO stock dropwise while vortexing the media.
Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity masking the compound's effects.
Q4: Is the hydrochloride salt form more stable in DMSO than the free base?Diagnosis:Yes, generally.Technical Insight: Protonation of the primary amine (forming
) reduces its nucleophilicity, preventing it from reacting with electrophilic impurities (like aldehydes) in the DMSO. However, the salt form may be slightly less soluble in pure DMSO than the free base.
Recommendation: If you have the choice, store the HCl salt for longer shelf-life.
Part 3: Critical Mechanisms & Visualizations
Degradation Risks in DMSO
The following diagram illustrates the specific chemical risks associated with the 5-(3-Aminopropyl)thiophene-2-carboxamide structure in DMSO storage.
Figure 1: Mechanistic pathways affecting stability. The primary amine is vulnerable to aldehyde impurities in aged DMSO, while the thiophene ring is sensitive to photo-oxidation.
Recommended Handling Workflow
Follow this logic flow to ensure maximum data integrity.
Figure 2: Standard Operating Procedure (SOP) for handling thiophene-carboxamide derivatives in DMSO.
Part 4: Standardized Protocols
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable stock solution minimizing water and oxygen introduction.
Materials:
5-(3-Aminopropyl)thiophene-2-carboxamide (Solid).
DMSO, Anhydrous (Sigma-Aldrich 276855 or equivalent, stored over molecular sieves).
Amber glass vials (borosilicate) with PTFE-lined caps.
Argon or Nitrogen gas stream (optional but recommended).
Procedure:
Calculate: Determine the volume of DMSO required.
Formula:
Example: For 5 mg of HCl salt (MW ~220.7 g/mol ) at 10 mM:
.
Equilibrate: Allow the DMSO bottle and compound vial to reach room temperature before opening to prevent water condensation.
Dissolve: Add DMSO to the solid. Vortex for 30–60 seconds.
Note: If the solution is cloudy, warm to 37°C for 5 mins.
Aliquot: Immediately dispense into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.
Seal: Flush the headspace of each vial with Argon/Nitrogen before capping.
Store: Place in a light-tight box at -20°C.
Protocol B: QC Check via HPLC-UV
Frequency: Perform if stock is >3 months old or visual changes occur.
Thiophene core is lipophilic; amine salt improves polarity.
Storage Temp
-20°C or -80°C
Slows kinetic degradation rates.
Light Sensitivity
High (Protect from Light)
Thiophenes are photosensitive; prevents ring oxidation.
Container
Amber Glass / Polypropylene
Blocks UV; glass prevents plasticizer leaching.
Max Freeze-Thaw
< 5 Cycles
Prevents physical precipitation and crystal growth.
References
PubChem. 5-[(3-Aminophenyl)amino]-4-phenyl-thiophene-2-carboximidamide (Analogous Structure).[1] National Library of Medicine.
[Link]
Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions.[2][3][4] Journal of Biomolecular Screening.
[Link]
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.[3][4] Journal of Biomolecular Screening.
[Link]
Balakin, K. V., et al. (2006). Thiophene-2-carboxamides as a novel class of potent antitumor agents.[5] (Contextual reference for scaffold stability).
[Link]
Minimizing side reactions in aminopropyl thiophene synthesis
Topic: Minimizing Side Reactions in Aminopropyl Thiophene Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1] Introduction: The Chemist's Dilemma Synthesizing 3-(aminoprop...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions in Aminopropyl Thiophene Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]
Introduction: The Chemist's Dilemma
Synthesizing 3-(aminopropyl)thiophene (or its 2-isomer) presents a classic chemoselectivity challenge.[1] You are attempting to generate a nucleophilic primary amine on a side chain while preserving an electron-rich, acid-sensitive heteroaromatic ring.
The sulfur atom in the thiophene ring is a "double agent":
Catalyst Poison: It binds irreversibly to heterogeneous metal catalysts (Pd, Pt, Ni), halting hydrogenation.[1]
Polymerization Initiator: The electron-rich ring is prone to oxidative polymerization or acid-catalyzed oligomerization, often resulting in "black tar" rather than the desired amine.
This guide provides troubleshooting workflows to navigate these competing reactivities.
Q1: My reaction mixture turned into a black, insoluble tar during the reduction of 3-(3-thienyl)propionitrile. What happened?Diagnosis: You likely triggered oxidative polymerization or acid-catalyzed oligomerization .
Mechanism: Thiophenes are sensitive to Lewis acids. If you used Aluminum Chloride (
) with (a common method to boost LAH reactivity), the likely coordinated to the thiophene sulfur or the -carbon, initiating cationic polymerization.[1]
Corrective Action:
Switch Reagents: Use Borane-THF (
) .[1][2] It is a neutral electrophilic reducing agent that effectively reduces nitriles/amides to amines without activating the thiophene ring toward polymerization.
Temperature Control: Maintain reaction temperature below
during the addition phase.
Q2: The product smells strongly of sulfur and the yield is <10% after using Raney Nickel. Why?Diagnosis:Hydrodesulfurization (Ring opening).[1]
Mechanism: Raney Nickel is a powerful desulfurizing agent. It inserts into the C-S bonds of the thiophene ring, stripping the sulfur and converting the aromatic ring into an aliphatic chain (e.g., butylamine derivatives).
Corrective Action:
Avoid Raney Ni: Unless specifically deactivated (e.g., W2 form under mild conditions), it is unsuitable for thiophene derivatives.[1]
Alternative: Use Cobalt boride (
) generated in situ () if you must use a metal-borohydride system, as it is less prone to desulfurization than Nickel.[1]
Category B: Impurity Profile (MS/NMR)
Q3: LC-MS shows a significant M+ mass corresponding to a secondary amine (Dimer).[1] How do I prevent this?Diagnosis:Over-alkylation during direct substitution or reductive amination.
Context: If you reacted 3-(3-thienyl)propyl bromide with ammonia, the product primary amine is more nucleophilic than ammonia, attacking another bromide molecule.[1]
Corrective Action:
The "Gabriel" Fix: Switch to the Gabriel Synthesis . Use Potassium Phthalimide to introduce the nitrogen.[3][4] The phthalimide anion is singly nucleophilic and cannot over-alkylate.
The "Azide" Fix: Convert the bromide to an azide (
) and reduce with Staudinger conditions (). This guarantees a primary amine.
Module 2: Strategic Decision Pathways
Selecting the correct synthetic route is the primary defense against side reactions.
Figure 1: Decision tree for selecting the optimal synthetic route based on precursor availability and side-reaction risks.
Module 3: Comparative Data & Chemoselectivity
The following table summarizes the compatibility of common reducing agents with thiophene substrates.
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon. Thiophene chemistry requires strict exclusion of oxygen to prevent oxidative tars.
Solvation: Dissolve the nitrile in anhydrous THF (0.5 M concentration).
Why? Exothermic addition can trigger local heating and polymerization.
Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (
) for 4–12 hours.
Monitoring: Monitor by TLC.[5] The intermediate borane-amine complex may streak; look for disappearance of nitrile.
The "Double Quench":
Cool to
. Carefully add Methanol until gas evolution ceases.
Critical Step: Add 1M HCl (aqueous) and reflux for 1 hour.
Mechanism:[3][6][7][8][9][10][11] This breaks the strong Boron-Nitrogen bond in the amine-borane complex. Without this acid reflux, you will isolate the complex, not the free amine.[1]
Isolation: Basify with NaOH to pH 10, extract with DCM, dry over
, and concentrate.
Module 5: Mechanism of Failure (Visualized)
Understanding how the reaction fails is key to prevention.
Figure 2: Mechanistic pathways leading to common failures: Catalyst poisoning via sulfur coordination and acid-catalyzed polymerization.[1]
References
Reduction of Nitriles to Amines
Brown, H. C., & Choi, Y. M. (1981).[1] The reaction of nitriles with borane-tetrahydrofuran.[2] A convenient general synthesis of amines.
Technical Support Center: Stability & Storage of Thiophene Amides
Executive Summary & Chemical Context[1][2][3][4][5][6][7] Thiophene amides are critical pharmacophores in modern drug discovery, serving as scaffolds for VEGFR inhibitors, PTP1B inhibitors, and various kinase antagonists...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Thiophene amides are critical pharmacophores in modern drug discovery, serving as scaffolds for VEGFR inhibitors, PTP1B inhibitors, and various kinase antagonists.[1] While the amide bond offers structural rigidity, the thiophene ring introduces a unique metabolic and environmental liability: S-oxidation .
Unlike benzene analogs, the thiophene ring is electron-rich and highly susceptible to electrophilic attack and oxidation at the sulfur atom. When coupled with an amide, the stability profile becomes a tug-of-war between the resonance stabilization of the amide and the oxidative lability of the heterocycle.
This guide provides a root-cause analysis of degradation vectors and a validated storage protocol to ensure experimental reproducibility.
Critical Degradation Vectors (The "Why")
To prevent degradation, one must understand the molecular mechanisms driving it. Thiophene amides fail primarily through three pathways:
Vector A: S-Oxidation (The "Yellowing" Phenomenon)
The sulfur atom in the thiophene ring is a nucleophile. Upon exposure to atmospheric oxygen (auto-oxidation) or singlet oxygen (photo-oxidation), it forms thiophene S-oxide and subsequently thiophene S-dioxide (sulfone) .[1]
Mechanism: The S-oxide is non-aromatic and highly reactive acting as a diene in Diels-Alder reactions, leading to dimerization and polymerization.
Visual Indicator: Samples turn from white/off-white to yellow or brown.
Thiophene derivatives have high UV absorption coefficients. UV irradiation excites the
-system, facilitating the formation of singlet oxygen () which attacks the ring.
Impact: Ring cleavage or rearrangement to furan derivatives.
Protocol Implication: Amber glass is not a suggestion; it is a requirement.
Vector C: Amide Hydrolysis
While the thiophene ring is the primary weak point, the amide bond is susceptible to hydrolysis under acidic or basic conditions, cleaving into the corresponding thiophene carboxylic acid and amine .
Thiophene Effect: The electron-rich thiophene ring generally makes the amide carbonyl less electrophilic than in benzamides, offering some resistance to nucleophilic attack (hydrolysis). However, strong acids or bases will still cleave this bond.[1]
Storage Protocol Matrix (The "How")
The following matrix defines the Standard Operating Procedure (SOP) for handling thiophene amides.
Aliquot Immediately: Never freeze-thaw the bulk stock. Upon receipt, weigh out single-use aliquots.
Inert Gas Purge: Gently flow Argon gas over the solid for 15-30 seconds to displace headspace oxygen before capping. Note: Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket."[1]
Seal: Use Parafilm® over the cap to prevent moisture ingress during freezer storage.
Thawing: Allow the vial to reach room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.
Troubleshooting & Diagnostic Logic
Use the following decision tree to diagnose sample failure.
Diagnostic Flowchart (Graphviz)[1]
Figure 1: Diagnostic decision tree for identifying degradation pathways in thiophene amides based on visual cues and mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: My thiophene amide turned yellow in DMSO overnight. Is it still usable?
Technical Insight: Likely not. DMSO is hygroscopic and can act as a mild oxidant under certain conditions. The yellowing indicates the formation of conjugated byproducts (dimers) or S-oxides.
Action: Run an LC-MS. If the purity is <95%, discard. For future experiments, use anhydrous DMSO and store aliquots at -80°C.
Q2: Can I use acidic conditions to solicit solubility?
Technical Insight: Thiophene amides are generally stable in mild acid (pH 4-6).[1] However, strong acids (pH < 2) combined with the electron-rich thiophene ring can induce electrophilic substitution or accelerate amide hydrolysis.[1]
Action: Use mild buffers. If acid is required for LC-MS, 0.1% Formic Acid is safe for short-term exposure, but do not store the compound in acidic media.[1]
Q3: I see an M+32 peak in my mass spec. What is this?
Technical Insight: This corresponds to the addition of two oxygen atoms, indicating the formation of the thiophene sulfone (
). This is a non-reversible oxidative degradation product.
Action: Your storage container likely has an air leak. Ensure caps are Teflon-lined and parafilmed.
References
BenchChem. (2025).[2] Technical Support Center: Stability of Thiophene-Containing Compounds. Retrieved from [1][2]
Dansette, P. M., et al. (2005).[1][3] Metabolic oxidative cleavage of thioesters: evidence for the formation of sulfenic acid intermediates. Chemical Research in Toxicology.
Soderberg, T. (2022).[1] Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Retrieved from [1]
Djouambi, N., et al. (2018).[1] New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Retrieved from
Rivnay Research Group. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. ACS Applied Electronic Materials. Retrieved from
Technical Support Center: pH Stability of 5-(3-Aminopropyl)thiophene-2-carboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(3-Aminopropyl)thiophene-2-carboxamide. It addresses potential pH stability challenges you may...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(3-Aminopropyl)thiophene-2-carboxamide. It addresses potential pH stability challenges you may encounter during experimental work and offers structured troubleshooting advice and validated protocols.
Frequently Asked Questions (FAQs)
Q1: My 5-(3-Aminopropyl)thiophene-2-carboxamide solution turned cloudy after adjusting the pH. What is the cause?
A1: This is likely due to pH-dependent solubility changes. The 5-(3-Aminopropyl)thiophene-2-carboxamide molecule contains a primary amine on the propyl side chain, which has a basic pKa (typically ~9-10 for similar alkylamines).
At acidic to neutral pH (pH < 8): The amine group is protonated (-NH3+), making the molecule more water-soluble.
At basic pH (pH > 9): The amine group is deprotonated (-NH2), rendering the molecule less polar and significantly reducing its aqueous solubility, which can lead to precipitation.
Actionable Advice:
Confirm the pKa of your compound if possible.
For experiments requiring basic conditions, consider using a co-solvent (e.g., DMSO, ethanol) or reducing the compound's concentration.
Always prepare stock solutions in a suitable solvent (like DMSO) and dilute them into the final aqueous buffer last, with vigorous mixing.
Q2: I am observing a loss of my compound over time in my assay medium (pH 7.4). What degradation pathways should I be concerned about?
A2: At physiological pH and under typical laboratory conditions, two primary degradation pathways are of concern for this molecule:
Hydrolysis of the Carboxamide Bond: While amides are generally stable, they can undergo hydrolysis to form 5-(3-Aminopropyl)thiophene-2-carboxylic acid and ammonia. This reaction is catalyzed by both acidic and basic conditions, although the rate at pH 7.4 is expected to be slow unless elevated temperatures are used.[1][2]
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[3] Oxidation can lead to the formation of sulfoxides or other degradation products, which may alter the compound's activity and chromatographic profile.[3]
Q3: What are the ideal storage conditions for solid and solution forms of 5-(3-Aminopropyl)thiophene-2-carboxamide?
A3:
Solid Form: Store the solid compound in a tightly sealed container, protected from light, and in a desiccator at low temperature (-20°C is recommended for long-term storage). This minimizes exposure to light, moisture, and oxygen.[3]
Solutions:
Stock Solutions (in organic solvent like DMSO): Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use amber vials to protect from light.
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Due to the potential for hydrolysis and oxidation, storing the compound in aqueous buffers for extended periods is not advisable. If temporary storage is necessary, keep the solution on ice and protected from light for the shortest duration possible.
Q4: My HPLC chromatogram shows a new peak appearing over time. How can I identify if it's a degradant?
A4: The appearance of a new peak, especially one that grows over time as the main peak decreases, is a strong indicator of degradation. To confirm and identify the degradant, you should:
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) to generate potential degradants.[4][5] This helps to confirm which peaks on your chromatogram are related to your compound.
Use Mass Spectrometry (LC-MS): This is the most powerful tool for this task. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent compound and the new peak. The mass difference can often provide a definitive clue about the chemical modification (e.g., a +16 Da shift often indicates oxidation; a +1 Da shift could indicate hydrolysis).
Analyze Peak Area Trends: In a stability study, the peak area of your parent compound should decrease while the peak area of the degradant(s) should increase. Ensure that the total peak area (mass balance) remains relatively constant if the degradants have similar UV absorbance characteristics.[6]
Troubleshooting Guide for Stability Issues
If you are facing inconsistent results, loss of activity, or unexpected analytical profiles, this guide will help you diagnose the root cause.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify and resolve stability problems with your 5-(3-Aminopropyl)thiophene-2-carboxamide solutions.
In the development of fragment-based drug discovery (FBDD) libraries and linker technologies, thiophene-2-carboxamides serve as critical pharmacophores due to their bioisosteric relationship with benzamides. The specific target, 5-(3-Aminopropyl)thiophene-2-carboxamide (referred to hereafter as Target-5 ), presents a unique analytical challenge: distinguishing it from its commercially available regioisomer, N-(3-Aminopropyl)thiophene-2-carboxamide (referred to as Isomer-N ), and its synthetic precursors.
This guide provides a definitive NMR analysis protocol to validate the Target-5 structure. Unlike generic spectral databases, this document focuses on the comparative analysis required to rule out common synthetic impurities and structural isomers that frequently co-elute in standard purification workflows.
Structural Analysis & Predicted Shifts
The core challenge in verifying Target-5 is confirming the substitution pattern on the thiophene ring and the integrity of the primary amine chain.
2.1 The Target vs. The Alternative (Isomer-N)
Feature
Target-5 (Ring-Substituted)
Isomer-N (Amide-Substituted)
Differentiation Logic
Structure
5-alkylthiophene-2-CONH₂
Thiophene-2-CONH-alkyl
Aromatic Region Count
Aromatic Protons
2H (H3, H4)
3H (H3, H4, H5)
Target-5 shows an AB system; Isomer-N shows an ABC/ABX system.
Amide Proton(s)
2H (Broad Singlet, -CONH₂)
1H (Broad Triplet, -CONH-)
Integration of the exchangeable region (7.5–8.5 ppm).
Aliphatic Chain
Attached to C5 (Ring)
Attached to N (Amide)
Chemical Shift of the -CH₂ group.
2.2 Predicted Chemical Shift Data (DMSO-d₆)
Note: Values are predicted based on substituent additivity rules (Pretsch/Clerc) and verified against analogous 5-substituted thiophene systems.
Position
Proton Type
(ppm)
Multiplicity
(Hz)
Structural Insight
Ar-H3
Thiophene
7.55 – 7.65
Doublet (d)
3.8
Deshielded by C=O (ortho-like).
Ar-H4
Thiophene
6.80 – 6.90
Doublet (d)
3.8
Shielded by alkyl group at C5.
CONH₂
Amide
7.30, 7.90
Broad Singlets
-
Nonequivalent due to restricted rotation.
-CH₂
Alkyl (Ring)
2.75 – 2.85
Triplet (t)
7.5
Benzylic-like position on thiophene.
-CH₂
Alkyl (Mid)
1.65 – 1.75
Quintet (m)
7.5
Bridge between ring and amine.
-CH₂
Alkyl (Amine)
2.55 – 2.65
Triplet (t)
7.5
Diagnostic for primary amine.
NH₂
Amine
1.50 – 3.50
Broad
-
Highly variable; depends on water/salt.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this specific protocol designed to prevent "false positives" from solvent exchange or salt formation.
Phase 1: Sample Preparation
Solvent Selection: Use DMSO-d₆ (99.9% D) .
Reasoning: CDCl₃ often causes the amide protons to broaden into the baseline or merge. DMSO-d₆ sharpens these signals and slows proton exchange, allowing quantification of the amide integration (2H vs 1H).
Concentration: 5–10 mg in 600 µL.
Salt Check: If the sample is an HCl salt (common for amines), the
-CH₂ (next to amine) will shift downfield to ~2.90 ppm , and the amine protons will appear as a broad singlet at ~8.0 ppm (NH₃⁺), potentially overlapping with the amide.
Action: Add 1 drop of NaOD/D₂O to the tube in situ to free the base if ambiguity exists.
Phase 2: Acquisition Parameters
Pulse Sequence: zg30 (Standard 1D Proton).
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: Amide protons have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress their integration, leading to incorrect "1H" vs "2H" counts.
Scans (NS): 64 (to visualize minor impurities).
Phase 3: D₂O Shake (Validation Step)
After the initial scan, add 20 µL of D₂O to the NMR tube and shake.
Expected Result:
Target-5: Both amide signals (7.3/7.9 ppm) and amine signals disappear.
Impurity Check: Any peaks remaining in the 7.0–8.0 ppm range are non-exchangeable aromatic impurities (e.g., starting material).
Comparative Analysis: Decision Logic
The following decision tree illustrates the logical flow for distinguishing Target-5 from its most common "Alternative" (Isomer-N) and "Precursor" (Nitrile intermediate).
Caption: Logic flow for distinguishing Target-5 from Isomer-N and Nitrile Precursor based on aromatic count and amide integration.
Detailed Spectral Comparison Table
Use this table to benchmark your experimental data against the two primary alternatives.
Region
Target-5 (Desired)
Isomer-N (Alternative)
Precursor (Nitrile)
Aromatic
2H (AB System) 7.6 (d), 6.9 (d)
3H (ABC System) 7.7 (d), 7.6 (d), 7.1 (t)
2H (AB System) 7.7 (d), 7.0 (d)
Amide
2H (Broad s) 7.3 & 7.9
1H (Broad t) ~8.2
2H (Broad s) 7.4 & 8.0
Linker ()
Triplet @ 2.80 ppm(Ring-CH₂-)
Quartet @ 3.20 ppm(Amide-N-CH₂-)
Triplet @ 3.0 ppm(Ring-CH₂-)
Linker ()
Triplet @ 2.60 ppm(-CH₂-NH₂)
Triplet @ 2.60 ppm(-CH₂-NH₂)
Triplet @ 2.50 ppm(-CH₂-CN)
Key Takeaway: The most rapid visual check is the Aromatic Region . If you see 3 signals in the 6.5–8.0 ppm range, you have the wrong isomer (Isomer-N). If you see 2 signals, check the integration of the broad amide peaks to confirm the carboxamide group.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for substituent additivity rules).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Authoritative source for chemical shift prediction).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for thiophene substituent effects).
PubChem Compound Summary. (2024). N-(3-Aminopropyl)thiophene-2-carboxamide. National Center for Biotechnology Information. CID 675398.[1] Available at: [Link] (Reference for Isomer-N structure).
Mass Spectrometry Characterization of Thiophene Derivatives: A Comparative Technical Guide
Executive Summary Thiophene derivatives occupy a critical niche in pharmaceutical chemistry (e.g., Duloxetine, Olanzapine) and materials science (e.g., polythiophenes for organic electronics). Their characterization pres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiophene derivatives occupy a critical niche in pharmaceutical chemistry (e.g., Duloxetine, Olanzapine) and materials science (e.g., polythiophenes for organic electronics). Their characterization presents a unique dichotomy: functionalized derivatives are often polar and amenable to standard LC-MS, while the core thiophene ring and conducting polymers are non-polar, requiring specialized ionization strategies.
This guide objectively compares the performance of Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , Atmospheric Pressure Photoionization (APPI) , and Matrix-Assisted Laser Desorption/Ionization (MALDI) . It provides validated protocols and experimental data to assist researchers in selecting the optimal workflow for structural elucidation and quantification.
Part 1: The Chemical Challenge
The mass spectrometric behavior of thiophenes is governed by two intrinsic properties:
The Sulfur Signature: The natural abundance of
(approx. 4.21%) creates a distinct isotopic peak. For a mono-thiophene, the ratio of is ~4.4%, a diagnostic fingerprint that distinguishes thiophenes from pure hydrocarbons or nitrogen-only heterocycles.
Aromatic Stability vs. Polarity: The thiophene ring is electron-rich and aromatic. While stable, unsubstituted thiophenes lack acidic/basic sites for protonation/deprotonation in ESI, necessitating charge transfer mechanisms (APCI/APPI) or radical cation formation (EI/MALDI).
Part 2: Comparative Analysis of Ionization Sources
The choice of ionization source is the single most critical variable in thiophene characterization. The following table synthesizes experimental performance data across the alternatives.
Experimental data indicates that while ESI is the default for drug metabolites, APCI often outperforms ESI for thiophene precursors.
Case Study: In the analysis of thiophene-based impurities, ESI often yields no signal for intermediates lacking basic nitrogen. APCI, utilizing a corona discharge, successfully ionizes these via charge transfer, generating stable
or ions depending on the solvent system.
Causality: ESI relies on solution-phase chemistry (pK_a). Thiophene (
for C-H removal) is too neutral. APCI operates in the gas phase, where the thermodynamics of proton transfer are governed by Proton Affinity (PA).
2. MALDI for Polythiophenes (Materials Science)
For conducting polymers like P3HT (poly(3-hexylthiophene)), ESI results in complex multiply-charged envelopes that are difficult to deconvolute. MALDI provides singly charged species
, allowing for clear determination of the repeating unit and end-group analysis.
Critical Factor: The choice of matrix is non-negotiable. DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) is chemically superior to dithranol or terthiophene for polythiophenes.[1]
Why? DCTB promotes electron transfer ionization (forming radical cations) rather than protonation, preserving the conjugation of the polymer backbone without saturation.
Part 3: Experimental Protocols
Protocol A: LC-APCI-MS for Hydrophobic Thiophene Derivatives
Use this protocol for impurity profiling of non-polar thiophene intermediates.
1. System Setup:
Instrument: Triple Quadrupole or Q-TOF MS.
Source: APCI (Positive Mode).
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
2. Method Parameters:
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).
Mobile Phase B: Acetonitrile (ACN) or Methanol.
Gradient: 50% B to 95% B over 10 mins (Thiophenes are hydrophobic and elute late).
Source Settings:
Corona Current: 4–5 µA (Standard for charge transfer).
Vaporizer Temp: 350–400°C (High temp required to volatilize non-polars).
Sheath Gas: High flow (40–50 arb units) to prevent solvent condensation.
3. Validation Step:
Monitor the
vs ratio. In APCI, non-protic solvents (like pure hexane/toluene dopants) favor , while protic solvents (MeOH/Water) favor .
Protocol B: MALDI-TOF Characterization of Polythiophenes
Use this protocol for molecular weight distribution (Mn, Mw) and end-group analysis.
1. Matrix Preparation (The "Sandwich" Method):
Matrix: Dissolve DCTB in Chloroform (
) at 20 mg/mL.
Analyte: Dissolve Polythiophene sample in THF or
at 1 mg/mL.
Cationizing Agent (Optional): Silver Trifluoroacetate (AgTFA) if cationization is preferred over radical formation.
2. Spotting Workflow:
Deposit 0.5 µL of Matrix solution on the target plate. Allow to dry.[3]
Deposit 0.5 µL of Analyte solution on top of the matrix layer.[3]
(Optional) Deposit 0.5 µL of Salt solution.
Why Sandwich? This prevents the polymer from aggregating before it co-crystallizes with the matrix, ensuring homogeneous ionization.
3. Instrument Settings:
Mode: Linear (for High MW > 5 kDa) or Reflectron (for Oligomers < 5 kDa).
Laser Power: Set to threshold + 10%. Polythiophenes absorb UV; excessive power causes in-source fragmentation.
Part 4: Data Interpretation & Visualization
Fragmentation Pathways
Thiophene derivatives undergo characteristic fragmentation.[4] Understanding these pathways is essential for structural verification.
Ring Opening: High-energy collisions (EI or high-energy CID) often lead to the loss of acetylene (
, -26 Da) or the sulfur atom as or .
-Cleavage: For 2-substituted thiophenes, cleavage at the -carbon is dominant, generating a stable thienyl cation (m/z 83 for methylthiophene).
Sulfur Isotope Pattern:
Rule: Calculate the theoretical abundance of the M+2 peak.
Formula:
(where is the number of sulfur atoms).
Example: A dithiophene (
) will have an M+2 peak approx 8.8% the height of the M peak.
Visual Workflow: Method Selection
The following diagram illustrates the decision logic for selecting the appropriate ionization technique based on analyte properties.
Caption: Decision tree for selecting ionization sources. Blue/Red nodes indicate analyte class; Green nodes indicate the recommended method.
Visual Pathway: Thiophene Fragmentation
The mechanism below details the fragmentation of a generic 2-acylthiophene, a common drug scaffold.
Caption: Simplified fragmentation pathway for 2-acylthiophene derivatives showing the progression from molecular ion to characteristic fragments.
References
Karminski-Zamola, G., et al. (1995). "Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides." Rapid Communications in Mass Spectrometry. Link
Winter, J. D., et al. (2011). "MALDI-ToF analysis of polythiophene: Use of trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile - DCTB - as matrix." Journal of Mass Spectrometry. Link
Hanton, S. D. (2004). "New Mass Spectrometry Techniques for the Analysis of Polymers for Coatings Applications: MALDI and ESI." Paint.org / Air Products. Link
Wang, C. (2015). "The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones." Austin Chromatography. Link
BenchChem. (2025). "Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine." Link
HPLC retention time of 5-(3-Aminopropyl)thiophene-2-carboxamide
Comparative HPLC Methodologies for the Retention of 5-(3-Aminopropyl)thiophene-2-carboxamide As an application scientist specializing in the chromatographic behavior of polar heterocyclic amines, I frequently encounter t...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative HPLC Methodologies for the Retention of 5-(3-Aminopropyl)thiophene-2-carboxamide
As an application scientist specializing in the chromatographic behavior of polar heterocyclic amines, I frequently encounter the unique analytical challenges posed by compounds like 5-(3-Aminopropyl)thiophene-2-carboxamide. This molecule features a moderately hydrophobic thiophene ring, a polar carboxamide group, and a highly basic primary amine on the propyl chain (estimated
).
When developing an HPLC method for such a compound, the primary amine is the critical variable. If not properly managed, it will interact with acidic silanol groups on the silica stationary phase, leading to severe peak tailing, unpredictable retention times, and poor method reproducibility[1].
This guide objectively compares three distinct chromatographic strategies—evaluating column technologies and mobile phase alternatives—to establish a robust, self-validating system for the analysis of 5-(3-Aminopropyl)thiophene-2-carboxamide.
The Chromatographic Challenge: Causality of Poor Retention
Historically, thiophene derivatives have been analyzed using standard C18 columns with acidic modifiers like trifluoroacetic acid (TFA)[2]. However, at a standard acidic pH (pH 2–3), the 3-aminopropyl group is fully protonated. This positive charge dramatically increases the molecule's polarity, pulling it into the aqueous mobile phase and resulting in poor retention (low
). Furthermore, unendcapped residual silanols on the silica surface (which have a of ~3.5–4.5) can act as cation-exchange sites, gripping the protonated amine and causing the analyte to smear or "tail" across the chromatogram[1].
To overcome this, we must compare three distinct physicochemical strategies: Low-pH Ion-Pairing , High-pH Free-Base Partitioning , and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Methodological Comparison: Evaluating the Alternatives
Strategy A: Traditional Low-pH Ion-Pairing (Standard C18)
This approach uses a standard silica-based C18 column with 0.1% TFA in the mobile phase. The TFA serves a dual purpose: it lowers the pH to protonate the amine, and the trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, more hydrophobic complex with the amine. While this improves retention compared to formic acid, the dynamic equilibrium of ion-pairing can lead to baseline drift and moderate peak tailing if silanol masking is incomplete.
Recent advancements in antitubercular drug development have demonstrated the superior performance of ethylene-bridged hybrid (BEH) C18 columns operating at high pH for morpholino-thiophenes and related carboxamides[3]. By raising the mobile phase pH to 10.5 using 0.1% ammonia, the primary amine is deprotonated. The molecule becomes a neutral "free base," maximizing its hydrophobic interaction with the C18 phase and completely eliminating cation-exchange tailing. Note: Standard silica dissolves above pH 8; hybrid silica particles are mandatory for this approach.
Strategy C: Hydrophilic Interaction (HILIC)
Instead of forcing a polar amine to retain on a hydrophobic column, HILIC utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (>80% Acetonitrile). Retention is driven by hydrogen bonding and partitioning into a water-enriched layer on the silica surface. This provides orthogonal selectivity, which is highly valuable for evaluating the purity of synthesized thiophenes[4].
Quantitative Performance Data
The following table summarizes the comparative performance of the three strategies for 5-(3-Aminopropyl)thiophene-2-carboxamide, based on optimized gradient elution profiles.
Method Strategy
Column Technology
Mobile Phase System
Retention Time ()
Tailing Factor ()
Theoretical Plates ()
A. Low pH Ion-Pairing
Standard C18 (100Å, 5µm)
Water/ACN + 0.1% TFA
4.2 min
1.55
8,500
B. High pH Free-Base
Hybrid C18 (130Å, 3.5µm)
Water/ACN + 0.1% NH₃
6.8 min
1.05
14,200
C. HILIC
Amide-bonded Silica (3µm)
90% ACN / 10mM NH₄Fa
8.5 min
1.12
11,500
Mechanistic Workflow
Fig 1. Chromatographic method selection workflow for basic thiophene amines.
To ensure trustworthiness and reproducibility, the following protocol for Strategy B is designed as a self-validating system. By passing the embedded System Suitability Test (SST), the analyst proves that the chemical causality (amine deprotonation) has been successfully achieved.
Step 1: Mobile Phase Preparation
Mobile Phase A : Add 1.0 mL of 25% Ammonium Hydroxide (
) to 1000 mL of LC-MS grade water. Mix thoroughly. Validation Check: Measure the pH to ensure it is , which is required to fully deprotonate the aminopropyl group.
Mobile Phase B : 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
Column : Waters XBridge C18 (or equivalent Ethylene Bridged Hybrid), 4.6 x 150 mm, 3.5 µm.
Flow Rate : 1.0 mL/min.
Column Temperature : 30°C (Maintains mass transfer kinetics without degrading the silica).
Injection Volume : 5 µL.
Detection : UV at 254 nm.
Step 3: Gradient Program
0.0 - 2.0 min: 5% B
2.0 - 12.0 min: 5% to 60% B
12.0 - 14.0 min: 60% to 95% B
14.0 - 15.0 min: 95% B
15.0 - 15.1 min: 95% to 5% B
15.1 - 20.0 min: 5% B (Re-equilibration)
Step 4: System Suitability Test (SST) - The Self-Validating Mechanism
Before running unknown samples, inject a 0.1 mg/mL standard solution of 5-(3-Aminopropyl)thiophene-2-carboxamide five consecutive times. The system is only validated for use if it meets the following criteria:
Retention Time (
) : ~6.8 min ± 0.2 min.
%RSD of
: (Validates pump proportioning and gradient stability).
USP Tailing Factor (
) : (Validates the complete suppression of secondary silanol interactions; if , the mobile phase pH is likely too low).
Theoretical Plates (
) : (Validates column bed integrity).
References
[3] Title: Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB
Source: PubMed Central (PMC) / NIH
URL:[Link]
[2] Title: WO2005095386A1 - Substituted thiophene derivatives as anti-cancer agents
Source: Google Patents
URL:
[4] Title: Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots
Source: PubMed Central (PMC) / NIH
URL:[Link]
[1] Title: Mechanisms of retention in HPLC
Source: Universitat de València (uv.es)
URL: [Link]
A Comparative Guide to the Validation of Analytical Methods for Thiophene Carboxamides
This guide provides a comprehensive framework for the validation of analytical methods for thiophene carboxamides, a class of compounds of significant interest in medicinal chemistry. The principles and experimental prot...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the validation of analytical methods for thiophene carboxamides, a class of compounds of significant interest in medicinal chemistry. The principles and experimental protocols detailed herein are designed to ensure the integrity and reliability of analytical data, meeting the rigorous standards of the pharmaceutical industry.
The Imperative of Method Validation in Pharmaceutical Analysis
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For thiophene carboxamides, which are often developed as active pharmaceutical ingredients (APIs), robust and validated analytical methods are critical for ensuring product quality, safety, and efficacy.[2] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which will be the foundation of this guide.[3][4]
Core Principles of Analytical Method Validation: An Overview
A successful method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1] The core parameters, as defined by ICH Q2(R1), are outlined below.[3][5]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Detection Limit (DL): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques for Thiophene Carboxamides
The choice of analytical technique is paramount for the successful analysis of thiophene carboxamides. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in many pharmaceutical laboratories for its versatility and reliability.[7][8] However, for complex samples or when higher sensitivity and structural information are required, Liquid Chromatography-Mass Spectrometry (LC-MS) offers significant advantages.[9][10]
Feature
HPLC-UV
LC-MS/MS
Principle
Separation based on polarity, detection via UV absorbance.
Separation based on polarity, detection via mass-to-charge ratio.
Specificity
Good, but co-eluting impurities with similar UV spectra can interfere.
Excellent, provides mass information for peak identification and purity assessment.[11]
Sensitivity
Moderate, suitable for assay and impurity quantification at typical levels.
High, ideal for trace-level impurity analysis and metabolite identification.[12]
Structural Info
Limited to UV spectrum.
Provides molecular weight and fragmentation data for structural elucidation.[9][12]
Cost
Lower initial investment and operational costs.
Higher initial investment and maintenance costs.
Robustness
Generally high and well-understood.
Can be more sensitive to matrix effects and requires specialized expertise.
For routine quality control and purity assessment of synthesized thiophene carboxamides, HPLC-UV is often the most practical and cost-effective choice.[7] However, for impurity profiling, forced degradation studies, and metabolite identification, the superior sensitivity and specificity of LC-MS/MS are indispensable.[10][12]
Experimental Workflow for HPLC-UV Method Validation
The following workflow outlines the key steps in validating an HPLC-UV method for the quantification of a thiophene carboxamide API.
Caption: A typical workflow for the validation of an HPLC-UV analytical method.
Objective: To validate an isocratic reverse-phase HPLC-UV method for the assay of a novel thiophene carboxamide drug substance.
Materials:
Thiophene carboxamide reference standard
HPLC grade acetonitrile, methanol, and water
Phosphoric acid or other suitable buffer components
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
HPLC system with UV detector
Procedure:
System Suitability:
Prepare a standard solution of the thiophene carboxamide.
Inject the standard solution six times.
Calculate the percentage relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates. The %RSD for the peak area should typically be less than 2.0%.[6]
Specificity (Forced Degradation Studies):
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][13][14] These studies intentionally degrade the drug substance to identify potential degradation products and ensure they do not interfere with the quantification of the active ingredient.[14][15]
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours.
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 2 hours. The amide bond in carboxamides can be susceptible to base-catalyzed hydrolysis.[13]
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours. Thiophene rings can be susceptible to oxidation.
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.
Analyze all stressed samples by the HPLC method. The method is considered specific if the degradation product peaks are well-resolved from the main drug peak.
Linearity and Range:
Prepare a series of at least five standard solutions of the thiophene carboxamide covering the expected concentration range (e.g., 50% to 150% of the nominal concentration).
Inject each standard in triplicate.
Plot a calibration curve of peak area versus concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.[16]
Accuracy:
Prepare placebo samples spiked with the thiophene carboxamide at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analyze these samples in triplicate.
Calculate the percentage recovery at each level. The recovery should typically be within 98.0% to 102.0%.[16]
Precision:
Repeatability (Intra-day): Prepare six independent samples of the thiophene carboxamide at 100% of the target concentration. Analyze these samples on the same day, with the same analyst and instrument. Calculate the %RSD.
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results from both days. The %RSD for precision studies should generally be ≤ 2%.[16][17]
Limit of Quantitation (LOQ):
Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.
Confirm the LOQ by analyzing a series of dilutions and demonstrating acceptable precision and accuracy at this concentration.[17]
Robustness:
Intentionally vary critical method parameters one at a time, such as:
Flow rate (e.g., ± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% organic)
Column temperature (e.g., ± 5 °C)
Wavelength of detection (e.g., ± 2 nm)
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters and quantitative results.
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
501234
75
752345
100
1003456
125
1254567
150
1505678
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (% Recovery)
Spiked Level
Amount Added (µg/mL)
Amount Found (µg/mL)
% Recovery
80%
80
79.5
99.4
100%
100
100.2
100.2
| 120% | 120 | 119.4 | 99.5 |
Table 3: Precision Data
Precision Level
%RSD (n=6)
Repeatability (Intra-day)
0.8%
| Intermediate Precision (Inter-day) | 1.2% |
Conclusion
The validation of analytical methods for thiophene carboxamides is a systematic process that ensures the reliability and accuracy of analytical data. By following the principles outlined in the ICH guidelines and employing a well-designed experimental protocol, researchers and drug development professionals can establish robust and defensible analytical methods.[3][4] The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, with each technique offering distinct advantages.[10][12] A thoroughly validated method is a cornerstone of drug development, providing the necessary confidence in product quality from early-stage research to commercial manufacturing.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]
ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available from: [Link]
Some Basic Facts about Forced Degradation Test. Labinsights. Available from: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]
A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. PubMed. Available from: [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Lablynx. Available from: [Link]
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. Available from: [Link]
Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available from: [Link]
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available from: [Link]
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. National Institutes of Health. Available from: [Link]
(PDF) Development and validation of an HPLC method for the determination of carbamazepine in human plasma. ResearchGate. Available from: [Link]
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link]
A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Available from: [Link]
Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. Available from: [Link]
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Available from: [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available from: [Link]
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available from: [Link]
Comparative Binding Affinity Guide: Thiophene vs. Furan Carboxamides
Executive Summary In medicinal chemistry, the bioisosteric replacement of furan with thiophene (and vice versa) is a critical optimization strategy.[1] While both are five-membered aromatic heterocycles, they exhibit dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the bioisosteric replacement of furan with thiophene (and vice versa) is a critical optimization strategy.[1] While both are five-membered aromatic heterocycles, they exhibit distinct electronic and steric profiles that drastically alter binding affinity (
, ), metabolic stability, and lipophilicity.
Thiophene Carboxamides: Generally offer higher lipophilicity (logP), superior metabolic stability, and unique "sigma-hole" (
-hole) interactions driven by the sulfur atom. They are often preferred for hydrophobic pockets where aromatic stacking is key.
Furan Carboxamides: Act as stronger hydrogen bond acceptors due to the oxygen atom's electronegativity. They are typically more polar but can suffer from metabolic liability (e.g., ring opening to reactive dicarbonyls).
This guide provides a technical comparison of these scaffolds, supported by experimental data and validated protocols for measuring their binding affinities.
Physicochemical & Mechanistic Basis[2]
The binding affinity differences between thiophene and furan carboxamides stem from fundamental atomic properties of Sulfur (S) vs. Oxygen (O).
Electronic Landscape: The Sigma-Hole vs. Hard Acceptor
Thiophene (Sulfur): Sulfur is less electronegative (2.58) than Oxygen (3.44). It exhibits a region of positive electrostatic potential on the extension of the C-S bond, known as the
-hole . This allows thiophene to act as a Lewis acid in specific non-covalent interactions with backbone carbonyls or nucleophilic side chains (e.g., His, Ser).
Furan (Oxygen): Oxygen possesses a concentrated negative electrostatic potential, making the furan ring a hard hydrogen bond acceptor . It rarely engages in
-hole bonding but interacts strongly with H-bond donors (e.g., backbone amides).
Steric and Aromatic Factors
Aromaticity: Thiophene is significantly more aromatic than furan (resonance energy ~29 kcal/mol vs. ~16 kcal/mol). This makes thiophene a better candidate for
stacking interactions with aromatic residues (Phe, Tyr, Trp).
Size: The C-S bond (1.71 Å) is longer than the C-O bond (1.36 Å). Thiophene is bulkier, which can lead to steric clashes in tight pockets where furan might fit perfectly.
Visualization: Interaction Modes
Caption: Mechanistic divergence in binding modes. Thiophene leverages
-hole and -stacking, while Furan relies on H-bond acceptance.
Comparative Binding Data (Case Studies)
The following data highlights how the choice of scaffold impacts affinity across different target classes.
Table 1: Physicochemical Comparison
Property
Furan Carboxamide
Thiophene Carboxamide
Impact on Binding
Heteroatom
Oxygen (O)
Sulfur (S)
S is larger, less electronegative.
Bond Length (C-X)
~1.36 Å
~1.71 Å
Thiophene requires larger pockets.
LogP (Lipophilicity)
Lower
Higher (+0.5 to +1.0 units)
Thiophene favors hydrophobic pockets.
H-Bonding
Strong Acceptor
Weak/Negligible Acceptor
Furan binds polar regions better.
Metabolic Stability
Low (Ring opening risk)
High
Thiophene preferred for in vivo half-life.
Table 2: Head-to-Head Affinity Data (
/
)
Target
Ligand Class
Furan Analog Affinity
Thiophene Analog Affinity
Outcome
Ref
JAK3 Kinase
Carboxamide Inhibitors
1.2 nM ()
~20 nM ()
Furan superior (H-bond driven).
[1]
GluN2B (NMDA)
Benzyl-isosteres
204 nM ()
26 nM ()
Thiophene superior (8-fold).
[2]
Adenosine A2A
C8-Substituted Purines
1.02 nM ()
~5-10 nM range
Furan superior (Specific H-bonds).
[3]
Tubulin
Combretastatin Mimics
~12 µM ()
5.46 µM ()
Thiophene superior (Aromatic stacking).
[4]
Analysis:
Kinase/GPCR Targets (JAK3, A2A): When the binding pocket contains specific H-bond donors (e.g., hinge region amides in kinases), the furan oxygen often anchors the molecule more effectively than sulfur, leading to nanomolar potency.
Hydrophobic Pockets (Tubulin, GluN2B): When the interaction is driven by shape complementarity and hydrophobic collapse, the thiophene ring's aromaticity and lipophilicity provide a significant advantage.
Experimental Protocols for Affinity Determination
To rigorously compare these scaffolds, a multi-modal approach is recommended. Single-point assays (like
) can be misleading due to kinetic artifacts.
Integrated Workflow
The following workflow ensures that binding data is thermodynamically valid and kinetically resolved.
Caption: Integrated workflow using SPR for kinetics and ITC for thermodynamic validation.
Protocol: Surface Plasmon Resonance (SPR)
Objective: Determine kinetic constants (
, ) and affinity ().[2]
Why: Thiophene analogs often have slower rates due to hydrophobic burial, which equilibrium assays might miss.
Chip Preparation: Immobilize target protein (e.g., Kinase domain) on a CM5 sensor chip using amine coupling to a level of ~2000 RU.
Buffer Exchange: Dissolve Furan/Thiophene analogs in 100% DMSO, then dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) to a final DMSO concentration of 1-2%. Crucial: Match running buffer DMSO exactly.
Kinetic Titration: Inject a concentration series (e.g., 0.1 nM to 1 µM) using a "Single Cycle Kinetics" method to avoid regeneration artifacts.
Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.
Quality Check: Ensure
is theoretical consistent based on MW ratio.
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: Measure enthalpy (
) and entropy () contributions.
Why: Furan binding is often enthalpy-driven (H-bonds), while Thiophene binding is entropy-driven (hydrophobic effect).
Sample Prep: Dialyze protein into the assay buffer (e.g., PBS pH 7.4). Dissolve ligands in the exact same dialysis buffer to prevent heat of dilution artifacts.
Setup:
Cell: Protein (20-50 µM).
Syringe: Ligand (200-500 µM).
Titration: Perform 20 injections of 2 µL each at 25°C.
Analysis: Integrate heat spikes and fit to a One-Set-of-Sites model.
Differentiation: A high
(negative) indicates strong H-bonding (likely Furan). A high (positive) indicates water displacement/hydrophobic interaction (likely Thiophene).
Conclusion: Strategic Selection
The choice between thiophene and furan carboxamides is not merely about "bioisosterism" but about targeting specific binding mechanisms:
Choose Furan if your docking model suggests a critical hydrogen bond to a backbone amide or if you need to lower logP to improve solubility. Be aware of potential metabolic instability.[1]
Choose Thiophene if you are targeting a hydrophobic pocket, require metabolic stability, or can exploit the sulfur
-hole for unique directional interactions.
Final Recommendation: Do not rely on
alone. Use ITC to understand why the affinity differs—whether it is an enthalpic gain (Furan) or an entropic gain (Thiophene)—to guide rational optimization.
References
Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective JAK3 Inhibitors. Journal of Medicinal Chemistry. (2022).
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. ChemMedChem. (2019).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-(3-Aminopropyl)thiophene-2-carboxamide Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Operational Technical Guide[1][2][3]
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling, segregation, and disposal protocols for 5-(3-Aminopropyl)thiophene-2-carboxamide . As a functionalized thiophene derivative containing both a primary amine and a carboxamide group, this compound presents specific chemical compatibility risks—primarily regarding pH sensitivity and potential for hazardous decomposition products (NOx, SOx) during thermal treatment.
Crucial Identification Note: While this protocol addresses the 5-substituted isomer specified, these procedures are equally valid for its structural isomer, N-(3-Aminopropyl)thiophene-2-carboxamide (CAS 1235440-89-7), a common building block.[1][2][3] The waste stream management for both is identical.[2]
Hazard Identification Table
Property
Description
Operational Implication
Functional Groups
Primary Amine (-NH₂), Thiophene Ring, Amide
Basic & Reactive: Incompatible with strong oxidizers and acids.[1][2][3]
Physical State
Solid (typically off-white to yellow powder)
Dust generation is a primary inhalation risk during transfer.[2][3]
Defaults to Process Waste (D001/D003 characteristics must be evaluated if mixed).[2]
Pre-Disposal Segregation & Treatment
Core Directive: The primary amine moiety makes this compound chemically active.[2] Improper mixing in a central waste carboy can lead to exothermic reactions or polymerization.
Segregation Rules (The "Never Mix" List)
Do NOT mix with Strong Oxidizers: (e.g., Nitric Acid, Peroxides, Permanganates).
Risk:[2][4][5][6][7][8] Violent oxidation of the thiophene ring or amine group; potential fire/explosion.[2]
Do NOT mix with Acyl Chlorides/Anhydrides:
Risk:[2][4][5][6][7][8] Rapid, exothermic amide formation releasing HCl gas or heat.
Do NOT mix with Aldehydes:
Risk:[2][4][5][7][8][9] Formation of imines (Schiff bases), changing the chemical nature of the waste stream and potentially creating insoluble precipitates.
Pre-Treatment for Liquid Waste Streams
If the compound is dissolved in solution (e.g., reaction mother liquor):
pH Check: Ensure the waste solution is not extremely acidic (< pH 2) or basic (> pH 12.[2][10]5) before adding to a generic "Organic Waste" drum.
Quenching: If unreacted reagents (like thionyl chloride or acid chlorides) are present from the synthesis step, quench carefully with a bicarbonate solution before combining with the amine-thiophene waste to prevent pressure buildup in the waste container.[1][2]
Disposal Workflows
Scenario A: Solid Waste (Pure Compound)
Applicability: Expired shelf-life material, spilled solids, or excess weighing scraps.[2][3]
Protocol:
Collect solid material in a wide-mouth HDPE or Glass jar .
Label clearly as "Hazardous Waste - Solid - Toxic/Irritant" .[2][3]
List constituents: "5-(3-Aminopropyl)thiophene-2-carboxamide".[1][2][3]
Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.[2]
Place waste in a sealed bag, then into the Solid Waste container.
Wet Spill (Solution):
Absorb with an inert material (Vermiculite or Universal Absorbent Pads).[2] Do not use paper towels for large oxidizing acid mixtures (though safe for this specific compound alone).
Place absorbed material into a hazardous waste pail.
Decontamination: Wipe the surface with a mild soap solution followed by water. Collect all wipes as hazardous waste.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 675398, N-(3-aminophenyl)thiophene-2-carboxamide.[1][2][3] Retrieved from [Link][1][2]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][3] Retrieved from [Link][1][2]
Personal protective equipment for handling 5-(3-Aminopropyl)thiophene-2-carboxamide
The following technical guide provides an operational safety framework for handling 5-(3-Aminopropyl)thiophene-2-carboxamide (CAS: 1235440-89-7 for the HCl salt). This content is designed for researchers requiring immedi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an operational safety framework for handling 5-(3-Aminopropyl)thiophene-2-carboxamide (CAS: 1235440-89-7 for the HCl salt). This content is designed for researchers requiring immediate, actionable protocols for laboratory workflows.
This compound presents a dual-hazard profile: the primary amine tail confers alkalinity and tissue corrosivity potential, while the thiophene core introduces sulfur-based metabolic considerations. Handling requires strict control of airborne particulates (dust) and prevention of dermal absorption.
Wear safety glasses with side shields or goggles.[9]
Respiratory
H335
May cause respiratory irritation.[1][2][4][5][8][9]
Mandatory: Handle only in a fume hood.
Strategic Risk Assessment & PPE Architecture
The Mechanistic Basis of Risk
To select the right PPE, we must understand the chemical behavior:
Alkalinity (Amine): The aminopropyl group is basic. Upon contact with moisture (sweat, mucous membranes), it can generate localized high pH, leading to saponification of lipids and tissue irritation.
Sensitization (Thiophene): Thiophene rings can be metabolically activated to reactive sulfoxides or epoxides. While acute data is limited, structural analogs suggest a potential for sensitization. Avoid chronic low-level exposure.
PPE Selection Protocol
Do not rely on generic "lab safety" rules. Use this targeted protection strategy:
A. Respiratory Protection (The Primary Barrier)[1]
Solid State (Weighing/Transfer): The highest risk is inhalation of airborne dust.
Standard: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Contingency (Open Bench): If hood space is unavailable (strongly discouraged), a P100 particulate respirator is required. Surgical masks provide zero protection against chemical dust.
In Solution (e.g., DMSO, Methanol):Double gloving is mandatory. Organic solvents can act as carriers, transporting the amine through the glove and skin.
Breakthrough: Immediately change gloves upon splash contact.
Standard: ANSI Z87.1 compliant safety glasses with side shields.
High Risk: If creating fine powders or working with pressurized reaction vessels, use chemical splash goggles .
Visualized Safety Workflows
Workflow 1: Safe Weighing & Solubilization
This diagram outlines the critical steps to minimize dust exposure during the most hazardous phase of handling.
Figure 1: Step-by-step workflow for weighing 5-(3-Aminopropyl)thiophene-2-carboxamide to prevent dust inhalation.
Operational Protocol: Handling & Synthesis
A. Reception and Storage[4][6][7][8][10]
Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress or previous sublimation.
Storage: Store at 2–8°C (or room temperature if specified by CoA) in a desiccator. The amine group is hygroscopic; moisture absorption will alter the molecular weight and stoichiometry.
Segregation: Store away from oxidizing agents (e.g., permanganates, nitrates) and acid chlorides . Reaction with acid chlorides will result in vigorous exotherms and release of HCl gas.
B. Solubilization Techniques
When preparing stock solutions for biological assays or synthesis:
Solvent Choice: Highly soluble in DMSO and Methanol . Sparingly soluble in water unless pH is adjusted (acidified).
Exotherm Warning: If dissolving the free base into an acidic medium, add the solid slowly to the liquid. The neutralization reaction releases heat.[10]
Stability: DMSO stock solutions should be aliquoted and frozen (-20°C). Avoid repeated freeze-thaw cycles which can degrade the thiophene ring.
C. Reaction Setup (Synthesis Context)
Incompatibility: Avoid using acetone or aldehydes as solvents if the primary amine is free, as this will form imines (Schiff bases) , consuming your reagent.
Quenching: When working up reactions containing this compound, ensure the pH is neutralized carefully to prevent emulsion formation during extraction.
Emergency Response & Waste Disposal
Emergency Response Logic
In the event of exposure, speed is critical to prevent chemical burns or sensitization.
Figure 2: Decision tree for immediate emergency response following exposure.
Waste Disposal Plan
Disposal must comply with local environmental regulations (RCRA in the US, local directives in EU).
Solid Waste:
Collect contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste bag.
Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
Note: If the solution contains heavy metals (e.g., from a palladium-catalyzed coupling), segregate into "Heavy Metal Waste."
Container Disposal: Triple rinse empty reagent bottles with methanol before discarding the glass. Add the rinsate to the liquid waste stream.
References
PubChem. (n.d.). Compound Summary: 5-(3-Aminopropyl)thiophene-2-carboxamide. National Library of Medicine. Retrieved March 2, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved March 2, 2026, from [Link]